Navepdekinra
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2467732-66-5 |
|---|---|
Molecular Formula |
C33H48FN7O4 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
2-ethyl-N-[(1S)-2-[2-fluoro-4-[(2S,3R)-4-(4-methylpiperazin-1-yl)-4-oxo-3-(propanoylamino)butan-2-yl]anilino]-1-(4-methylcyclohexyl)-2-oxoethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C33H48FN7O4/c1-6-28(42)37-29(33(45)40-18-16-39(5)17-19-40)22(4)24-12-13-26(25(34)20-24)36-32(44)30(23-10-8-21(3)9-11-23)38-31(43)27-14-15-35-41(27)7-2/h12-15,20-23,29-30H,6-11,16-19H2,1-5H3,(H,36,44)(H,37,42)(H,38,43)/t21?,22-,23?,29+,30-/m0/s1 |
InChI Key |
WEXJUHWVWXUMKQ-WCANEDETSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Navepdekinra (formerly DC-806) is a first-in-class, orally bioavailable small molecule inhibitor of interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of several autoimmune diseases. Developed by DICE Therapeutics, this compound represented a significant advancement in the pursuit of oral alternatives to injectable biologics for conditions such as psoriasis. This technical guide details the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, providing a comprehensive overview for researchers and professionals in the field of drug development. The development of this compound, while ultimately halted in favor of a next-generation compound, has provided valuable insights into the feasibility of oral IL-17A inhibition.
Discovery and Medicinal Chemistry
This compound was discovered and developed by DICE Therapeutics, Inc., a biopharmaceutical company focused on creating oral therapies for immunological disorders.[1] The discovery of this potent and selective small molecule inhibitor of IL-17A was a significant breakthrough, offering the potential for an oral treatment for psoriasis and other IL-17-mediated diseases.[2]
The DELSCAPE Discovery Platform
The identification of this compound was enabled by DICE Therapeutics' proprietary drug discovery platform, DELSCAPE. This platform is specifically designed to identify and optimize oral small molecules that can effectively modulate protein-protein interactions, a challenge that has traditionally been the domain of larger biologic drugs.[1]
Mechanism of Action
This compound is a potent inhibitor of the pro-inflammatory cytokine IL-17A.[3] It functions by disrupting the interaction between IL-17A and its receptor, thereby suppressing the downstream signaling cascade that drives inflammation.[3] In preclinical studies, this compound was shown to selectively inhibit both the IL-17AA and IL-17AF isoforms, while sparing the IL-17FF isoform.[4]
The IL-23/IL-17 Signaling Pathway
The IL-23/IL-17 axis is a critical pathway in the pathophysiology of psoriasis and other autoimmune diseases.[5] The pathway is initiated by the release of IL-23 from activated dendritic cells, which in turn stimulates Th17 cells to produce IL-17A.[6] IL-17A then acts on various cell types, including keratinocytes, to induce the production of pro-inflammatory cytokines and chemokines, leading to the characteristic inflammation and hyperproliferation of skin cells seen in psoriasis.[7] By inhibiting IL-17A, this compound effectively blocks this inflammatory cascade.[3]
Preclinical Development
This compound demonstrated promising activity in preclinical studies, establishing its potential as a therapeutic agent for inflammatory diseases.
In Vitro Potency
In vitro assays confirmed this compound as a potent inhibitor of IL-17A with a reported IC50 of 10.81 nM.[3]
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a collagen-induced arthritis (CIA) rat model. Oral administration of this compound at a dose of 25 mg/kg twice daily for 9 days resulted in a 28.10% inhibition of arthritis.[3]
Preclinical Data Summary
| Parameter | Value | Species/Model | Reference |
| IC50 | 10.81 nM | In vitro | [3] |
| In Vivo Efficacy | 28.10% inhibition of arthritis | Rat (CIA model) | [3] |
| Dose | 25 mg/kg, p.o., b.i.d. | Rat (CIA model) | [3] |
Clinical Development
This compound advanced into clinical development with a Phase 1 trial designed to assess its safety, pharmacokinetics, and early efficacy in healthy volunteers and patients with psoriasis.[8]
Phase 1 Clinical Trial Design
The Phase 1 trial was a first-in-human, randomized, double-blind, placebo-controlled study conducted in three parts:[1]
-
Phase 1a (Single Ascending Dose - SAD): Enrolled 40 healthy volunteers.[1]
-
Phase 1b (Multiple Ascending Dose - MAD): Enrolled 32 healthy volunteers.[1]
-
Phase 1c (Proof-of-Concept): Enrolled 32 patients with psoriasis.[1]
Phase 1c Efficacy Results in Psoriasis
The Phase 1c portion of the trial provided the first clinical evidence of this compound's efficacy in psoriasis patients. After 4 weeks of treatment, patients in the high-dose group (800 mg BID) demonstrated a mean percentage reduction in the Psoriasis Area and Severity Index (PASI) of 43.7%, compared to a 13.3% reduction in the placebo group (exploratory p-value = 0.0008).[1]
Safety and Tolerability
Across all cohorts, this compound was well-tolerated with a favorable safety profile.[1] All treatment-emergent adverse events were mild to moderate, and there were no serious adverse events, dose-limiting toxicities, or treatment-related discontinuations.[1]
Pharmacokinetics and Pharmacodynamics
This compound exhibited a robust pharmacokinetic profile with dose-proportional increases in serum concentrations.[1] Analysis of the MAD and Phase 1c data demonstrated that IC50 and IC90 coverage at trough concentrations were achieved with doses of 175 mg QD and 400 mg BID, respectively. Exploratory biomarker data also showed dose-dependent engagement of the IL-17 target and pharmacodynamic effects consistent with the direct inhibition of IL-17 signaling.
Clinical Data Summary
| Endpoint | High Dose (800 mg BID) | Placebo | p-value | Reference |
| Mean % Reduction in PASI at 4 Weeks | 43.7% | 13.3% | 0.0008 | [1] |
Acquisition and Discontinuation
In June 2023, Eli Lilly and Company acquired DICE Therapeutics for approximately $2.4 billion, gaining access to its pipeline of oral IL-17 inhibitors, including this compound (DC-806) and a follow-on molecule, DC-853.[9]
Despite the promising Phase 1 results, in October 2024, Eli Lilly announced the discontinuation of the development of this compound for psoriasis.[9] The decision was made to pivot and focus on the development of DC-853, which was described as a more potent molecule with improved metabolic stability.[9]
Conclusion
This compound (DC-806) was a pioneering oral small molecule inhibitor of IL-17A that demonstrated significant promise in early clinical development for the treatment of psoriasis. Its discovery validated the potential of the DELSCAPE platform to generate orally active drugs against challenging protein-protein interaction targets. While the development of this compound was ultimately discontinued (B1498344) in favor of a next-generation compound with a potentially superior profile, its journey from discovery to clinical proof-of-concept has provided a valuable blueprint for the development of oral therapies for autoimmune diseases. The insights gained from the this compound program will undoubtedly inform the future development of oral IL-17 inhibitors and other novel treatments for immunological disorders.
References
- 1. DICE Therapeutics Announces Positive Topline Data from [globenewswire.com]
- 2. DICE Reports Positive Data From Phase 1 DC-806 Trial For Psoriasis; Stock Surges In Pre Market | Nasdaq [nasdaq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DICE Therapeutics, Inc. (Form: 10-K, Received: 03/15/2023 16:08:17) [content.edgar-online.com]
- 5. The Interleukine-17 Cytokine Family: Role in Development and Progression of Spondyloarthritis, Current and Potential Therapeutic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 8. Dice Therapeutics concludes enrolment in Phase I trial of psoriasis therapy [clinicaltrialsarena.com]
- 9. fiercebiotech.com [fiercebiotech.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navepdekinra, also known as DC-806, was an investigational, orally bioavailable small molecule antagonist of the pro-inflammatory cytokine Interleukin-17A (IL-17A). Developed by DICE Therapeutics, it was evaluated for the treatment of chronic inflammatory conditions such as psoriasis. Although its development has been discontinued, the approach to its in vitro characterization serves as a valuable case study for the preclinical assessment of similar small molecule inhibitors targeting protein-protein interactions. This guide outlines the typical in vitro characterization of an IL-17A inhibitor like this compound, presenting representative data and detailed experimental methodologies.
Disclaimer: Specific preclinical data for this compound is not publicly available. The quantitative data presented in this document is illustrative and representative of a successful small molecule IL-17A inhibitor, intended to serve as a guide for researchers in the field.
Quantitative Data Summary
The in vitro characterization of a compound like this compound would involve a series of assays to determine its binding affinity, potency, and selectivity. The following tables summarize the type of quantitative data that would be generated.
Table 1: Binding Affinity and Kinetics to Human IL-17A
| Parameter | Description | Representative Value |
| KD (nM) | Equilibrium Dissociation Constant | 1.5 |
| kon (105 M-1s-1) | Association Rate Constant | 2.3 |
| koff (10-4 s-1) | Dissociation Rate Constant | 3.5 |
| Assay Method | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Functional Potency
| Assay | Cell Line | Endpoint | Representative IC50 (nM) |
| IL-17A-induced ACT1/TRAF6 Interaction Assay | HEK293 | Inhibition of Protein-Protein Interaction | 15 |
| IL-17A-induced IL-6 Release | Primary Human Dermal Fibroblasts | Inhibition of Cytokine Secretion | 25 |
| IL-17A Reporter Assay | Reporter Gene Cell Line | Inhibition of IL-17 Signaling | 20 |
Table 3: Selectivity Profile
| Target | Assay Type | Representative IC50 (nM) | Fold Selectivity vs. IL-17A |
| IL-17F | IL-6 Release | >10,000 | >400 |
| TNF-α | NF-κB Reporter Assay | >10,000 | >500 |
| IL-1β | IL-8 Release | >10,000 | >400 |
| hERG | Patch Clamp | >30,000 | >1,500 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are protocols for key experiments in the characterization of an IL-17A inhibitor.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the inhibitor to recombinant human IL-17A.
-
Instrumentation: Biacore T200 or similar.
-
Methodology:
-
Recombinant human IL-17A is immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of the small molecule inhibitor, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the chip surface.
-
The association and dissociation phases are monitored in real-time by measuring the change in response units (RU).
-
The sensor surface is regenerated between cycles using a low pH glycine (B1666218) solution.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate kon, koff, and KD.
-
IL-17A-induced IL-6 Release Assay
-
Objective: To measure the functional potency of the inhibitor in a primary cell-based assay.
-
Cell Type: Primary Human Dermal Fibroblasts (HDFs).
-
Methodology:
-
HDFs are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with a serial dilution of the inhibitor for 1 hour.
-
Recombinant human IL-17A (at a concentration predetermined to be EC80) is added to stimulate the cells for 24 hours.
-
The cell culture supernatant is collected.
-
The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit.
-
The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic regression.
-
IL-17A Reporter Gene Assay
-
Objective: To assess the inhibitor's ability to block the IL-17A signaling pathway in a cellular context.
-
Cell Line: A stable cell line (e.g., HEK293) co-transfected with the IL-17 receptor and a reporter construct, such as a serum amyloid A (SAA) promoter driving the expression of luciferase.
-
Methodology:
-
The reporter cell line is plated in a 96-well plate.
-
Cells are treated with various concentrations of the inhibitor for 1 hour.
-
IL-17A is added to induce reporter gene expression.
-
After an incubation period of 6-8 hours, a luciferase substrate is added.
-
Luminescence is measured using a plate reader.
-
The IC50 is calculated from the resulting dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: IL-17A Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vitro Characterization.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Navepdekinra to its target, Interleukin-17A (IL-17A), a key cytokine implicated in various autoimmune and inflammatory diseases. This document outlines the quantitative binding data, detailed experimental methodologies for assessing such interactions, and visual representations of the relevant biological pathways and experimental workflows.
Core Data: Binding Affinity of this compound to IL-17A
This compound (formerly known as DC-806) is an orally active, potent small molecule inhibitor of IL-17A.[1] It functions by disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA, thereby suppressing downstream pro-inflammatory signaling pathways.[1] The binding affinity of this compound to IL-17A has been quantified, providing a key metric for its therapeutic potential.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound (DC-806) | Human IL-17A | Biochemical Interaction Assay | IC50 | 10.81[1] |
Table 1: Quantitative Binding Data for this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit the binding of IL-17A to its receptor by 50%.
IL-17A Signaling Pathway and this compound's Point of Intervention
Interleukin-17A is a homodimeric cytokine that plays a crucial role in host defense against certain pathogens and in the pathogenesis of autoimmune diseases.[2] Upon binding to its receptor complex, composed of IL-17RA and IL-17RC subunits, a downstream signaling cascade is initiated. This cascade involves the recruitment of adaptor proteins like Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and C/EBP.[2] The activation of these factors results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This compound, as a direct inhibitor of IL-17A, prevents the initial step of this cascade: the binding of IL-17A to its receptor.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed protocol used to generate the IC50 value for this compound is proprietary, this section outlines standard methodologies for assessing the binding affinity of small molecule inhibitors to cytokine targets like IL-17A. These methods are representative of the techniques employed in drug discovery and development.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. It can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Methodology:
-
Immobilization: Recombinant human IL-17A is immobilized on a sensor chip surface (e.g., a CM5 chip) via amine coupling. The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). IL-17A, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, the surface is deactivated with ethanolamine.
-
Binding Analysis: A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized IL-17A surface. A reference flow cell without immobilized IL-17A is used to subtract non-specific binding.
-
Data Analysis: The resulting sensorgrams, which show the change in response units (RU) over time, are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and KD values.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF is a fluorescence-based assay technology that is well-suited for high-throughput screening of inhibitors of protein-protein interactions.
Methodology:
-
Reagents:
-
Recombinant human IL-17A, tagged with a donor fluorophore (e.g., Lumi4®-Tb cryptate).
-
Recombinant human IL-17RA, tagged with an acceptor fluorophore (e.g., d2).
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Tagged IL-17A and tagged IL-17RA are incubated together in the presence of varying concentrations of this compound in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Detection: The plate is read on an HTRF-compatible reader. The ratio of the fluorescence emission at the acceptor and donor wavelengths is calculated. Inhibition of the IL-17A/IL-17RA interaction by this compound results in a decreased HTRF signal.
-
Data Analysis: The HTRF signal is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay
A competitive ELISA format can be adapted to screen for and characterize inhibitors of the IL-17A/IL-17RA interaction.
Methodology:
-
Plate Coating: A microplate is coated with recombinant human IL-17RA.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Inhibition Reaction: Biotinylated recombinant human IL-17A is pre-incubated with a serial dilution of this compound. This mixture is then added to the IL-17RA-coated wells.
-
Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to the wells. After another wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm. The percentage of inhibition is calculated for each concentration of this compound, and the data are plotted to determine the IC50 value.
Caption: A typical workflow for the development of a small molecule inhibitor.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a pivotal cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. Consequently, it has emerged as a significant therapeutic target. Navepdekinra (formerly DC-806) is an orally bioavailable small molecule inhibitor of IL-17A that has demonstrated preclinical and early clinical efficacy. This technical guide provides a comprehensive overview of the structural basis of this compound's inhibitory action on IL-17A, detailing its mechanism of action, available quantitative data, and relevant experimental methodologies. While a definitive co-crystal structure of this compound complexed with IL-17A is not publicly available, this document synthesizes the current understanding of its interaction based on its known inhibitory activity and the broader knowledge of IL-17A biology and inhibition.
Introduction to IL-17A and its Signaling Pathway
Interleukin-17A is a homodimeric pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells. It plays a crucial role in host defense against extracellular pathogens. However, its dysregulation is a key driver in the pathophysiology of various autoimmune conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) on the surface of target cells. This binding event initiates a downstream signaling cascade, culminating in the production of pro-inflammatory cytokines, chemokines, and other mediators that drive inflammation and tissue damage.
This compound: A Small Molecule Inhibitor of IL-17A
This compound (DC-806) is an orally active small molecule designed to inhibit the activity of IL-17A.[1] Unlike monoclonal antibodies that target IL-17A, this compound offers the potential for oral administration, which can improve patient convenience and adherence.[2]
Mechanism of Action
This compound functions by directly disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[1] By binding to IL-17A, this compound is believed to induce a conformational change or sterically hinder the binding of IL-17A to IL-17RA, thereby preventing the initiation of the downstream inflammatory signaling cascade. The development of this compound was part of a broader effort to identify small molecules that can effectively target the challenging interface of cytokine-receptor interactions.[2]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound.
Physicochemical and In Vitro Activity
| Parameter | Value | Reference |
| Chemical Formula | C₃₃H₄₈FN₇O₄ | |
| Molecular Weight | 625.79 g/mol | |
| IC₅₀ (IL-17A Inhibition) | 10.81 nM | [1] |
Preclinical Efficacy
| Model | Treatment | Outcome | Reference |
| Rat Collagen-Induced Arthritis (CIA) | This compound (25 mg/kg, p.o., b.i.d. for 9 days) | 28.10% inhibition of arthritis | [1] |
Clinical Efficacy (Phase 1, Psoriasis)
| Treatment Group | N | Mean PASI Score Reduction at 4 Weeks | p-value (exploratory) | Reference |
| This compound (800 mg, b.i.d.) | 7 | -43.7% | 0.0008 | [3][4] |
| Placebo | 10 | -13.3% | [3][4] | |
| This compound (200 mg, b.i.d.) | -15.1% | Not clinically significant | [4] |
Note: The development of this compound (DC-806) was discontinued (B1498344) by Eli Lilly in favor of a follow-up molecule, DC-853.[5][6]
Experimental Protocols
Detailed experimental protocols for the characterization of IL-17A inhibitors like this compound are crucial for reproducible research. Below are representative methodologies.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IL-17A/IL-17RA Binding
This assay quantitatively measures the binding of IL-17A to its receptor IL-17RA in the presence of an inhibitor.
Protocol:
-
Reagent Preparation:
-
Recombinant human IL-17A is labeled with a donor fluorophore (e.g., Europium cryptate).
-
The extracellular domain of recombinant human IL-17RA is labeled with an acceptor fluorophore (e.g., d2).
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the diluted this compound or vehicle control.
-
Add the donor-labeled IL-17A to all wells.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for the binding of the inhibitor to IL-17A.
-
Add the acceptor-labeled IL-17RA to all wells.
-
Incubate for a second period (e.g., 60 minutes) at room temperature to allow for the binding of IL-17A to IL-17RA.
-
-
Detection:
-
Read the plate on an HTRF-compatible microplate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The HTRF signal is calculated as the ratio of the acceptor emission to the donor emission.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant human IL-17A onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
-
Structural Insights and Future Directions
While a co-crystal structure of this compound with IL-17A has not been publicly disclosed, the existing data strongly suggests that it functions as a direct inhibitor of the IL-17A/IL-17RA interaction. The development of orally available small molecule inhibitors of IL-17A, like this compound, represents a significant advancement in the therapeutic landscape for IL-17A-mediated diseases.
Future research, including the public release of structural data or detailed computational modeling, will be invaluable for a more precise understanding of the binding mode of this compound and for the rational design of next-generation IL-17A inhibitors. The progression of the follow-on compound, DC-853, into further clinical development will be closely watched by the scientific and medical communities.[5][6]
Conclusion
This compound is a potent, orally active small molecule inhibitor of IL-17A that has shown promise in preclinical and early clinical studies for the treatment of inflammatory diseases. It acts by disrupting the critical interaction between IL-17A and its receptor, IL-17RA. Although detailed structural information on its binding is not yet available, the quantitative data and our understanding of the IL-17A signaling pathway provide a solid foundation for its mechanism of action. The methodologies described herein are fundamental to the discovery and characterization of such inhibitors and will continue to be vital in the development of novel oral therapies for autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the key players in the pharmaceutical industry targeting IL-17A? [synapse.patsnap.com]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmadive.com [biopharmadive.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. pmlive.com [pmlive.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navepdekinra (formerly DC-806) is an orally bioavailable, small-molecule antagonist of the pro-inflammatory cytokine Interleukin-17A (IL-17A). Developed by DICE Therapeutics, which was subsequently acquired by Eli Lilly, this compound was under investigation for the treatment of IL-17A-mediated autoimmune diseases, such as psoriasis. Despite its eventual discontinuation, the preclinical data generated for this compound provide valuable insights into the potential of small-molecule inhibitors targeting the IL-17 pathway. This technical guide synthesizes the available preclinical pharmacodynamic data for this compound, details relevant experimental methodologies, and visualizes the targeted signaling pathway and experimental workflows.
Introduction
Interleukin-17A is a key cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. It is a primary effector molecule of T helper 17 (Th17) cells and plays a crucial role in orchestrating inflammatory responses by inducing the production of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides from various cell types, leading to neutrophil recruitment and tissue inflammation. The therapeutic success of monoclonal antibodies targeting IL-17A has validated this pathway as a critical target for intervention. This compound was designed as an oral alternative to these injectable biologics, aiming to disrupt the interaction between IL-17A and its receptor, thereby attenuating downstream inflammatory signaling.
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the activity of IL-17A. As a small molecule, it is designed to bind to IL-17A and prevent its interaction with the IL-17 receptor complex (IL-17RA/IL-17RC) on the surface of target cells. This disruption is the pivotal step in its mechanism of action, as it blocks the initiation of the downstream signaling cascade.
Upon binding of IL-17A to its receptor, a signaling cascade is initiated through the recruitment of adaptor proteins such as Act1, leading to the activation of downstream pathways including NF-κB and MAPK. This results in the transcription of genes encoding pro-inflammatory mediators. By preventing the initial ligand-receptor interaction, this compound effectively suppresses this entire inflammatory cascade.
Preclinical Pharmacodynamic Data
The preclinical evaluation of this compound demonstrated its potential as an inhibitor of IL-17A. The following tables summarize the key quantitative data from in vitro and in vivo preclinical models.
In Vitro Potency
An essential first step in characterizing a novel inhibitor is to determine its potency in a cell-free or cell-based assay. For this compound, its ability to inhibit the function of IL-17A was quantified by its half-maximal inhibitory concentration (IC50).
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | Interleukin-17A (IL-17A) | 10.81 | [1] |
| Table 1: In Vitro Inhibitory Potency of this compound |
In Vivo Efficacy in a Disease Model
To assess the therapeutic potential of this compound in a living organism, a preclinical animal model of inflammatory disease was utilized. The collagen-induced arthritis (CIA) model in rats is a well-established model for studying the pathophysiology of rheumatoid arthritis and the efficacy of anti-inflammatory agents.
| Animal Model | Compound | Dose and Administration | Treatment Duration | Efficacy Endpoint | Result | Reference |
| Rat Collagen-Induced Arthritis (CIA) | This compound | 25 mg/kg, p.o., b.i.d. | 9 days | Inhibition of Arthritis | 28.10% | [1] |
| Table 2: In Vivo Efficacy of this compound in a Rat CIA Model |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections outline the methodologies for the key experiments cited.
IL-17A Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound in inhibiting the IL-17A pathway.
Methodology:
-
Reagents: Recombinant human IL-17A, IL-17RA/RC receptor components, this compound at various concentrations, and a suitable detection system (e.g., HTRF, ELISA-based).
-
Procedure:
-
A fixed concentration of recombinant human IL-17A is incubated with serially diluted this compound in a microplate.
-
The IL-17 receptor complex components are then added to the wells.
-
The plate is incubated to allow for the binding of IL-17A to its receptor.
-
The extent of binding is quantified using a detection system that measures the interaction between IL-17A and its receptor.
-
The results are plotted as the percentage of inhibition versus the concentration of this compound.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the IL-17A/receptor interaction, is calculated using a non-linear regression analysis.
Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of orally administered this compound in a preclinical model of arthritis.
Methodology:
-
Animals: Male Lewis rats are typically used for this model.
-
Induction of Arthritis:
-
On day 0, rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.
-
A booster injection is given on day 7.
-
-
Treatment:
-
Rats are randomized into treatment and vehicle control groups upon the onset of arthritis (typically around day 10-12).
-
This compound (25 mg/kg) or vehicle is administered orally twice daily (b.i.d.) for a period of 9 days.
-
-
Efficacy Assessment:
-
Arthritis severity is scored daily based on a scale that evaluates erythema and swelling in the paws.
-
Paw volume can also be measured using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of arthritis is calculated by comparing the mean arthritis scores or paw volumes of the this compound-treated group to the vehicle-treated group at the end of the study.
Discussion and Future Perspectives
The preclinical pharmacodynamic profile of this compound demonstrated its potential as an orally active IL-17A inhibitor. The in vitro potency was in the nanomolar range, and the compound showed efficacy in a relevant in vivo model of inflammatory arthritis. These findings supported the initial clinical development of this compound for psoriasis.
Despite the discontinuation of its development, the data from this compound's preclinical studies contribute to the growing body of evidence for the viability of small-molecule inhibitors targeting the IL-17 pathway. The challenges for this class of drugs often lie in achieving a balance of potency, selectivity, oral bioavailability, and a favorable safety profile, particularly concerning liver toxicity, which has been a concern for other oral IL-17 inhibitors.
Future research in this area will likely focus on the development of next-generation oral IL-17 inhibitors with improved pharmacokinetic and safety profiles. The insights gained from the preclinical evaluation of molecules like this compound are invaluable for guiding the design and development of these future therapies.
Conclusion
This compound emerged as a promising oral small-molecule inhibitor of IL-17A, with demonstrated in vitro potency and in vivo efficacy in a preclinical model of inflammatory arthritis. While its development has been halted, the preclinical pharmacodynamic data serve as an important reference for the continued pursuit of oral therapies for IL-17-mediated diseases. The methodologies and findings discussed in this guide provide a technical foundation for researchers and drug development professionals working in this competitive and therapeutically significant area.
References
A Note on the Topic: Initial searches for "Navepdekinra" indicate it was an investigational IL-17A inhibitor whose development has been discontinued. Given the interest in novel therapies for autoimmune diseases, this guide will instead focus on a well-researched and clinically relevant pathway: the Interleukin-31 (IL-31) signaling cascade. This pathway is a key driver of pruritus and inflammation in several autoimmune and allergic diseases. We will use Nemolizumab, a humanized monoclonal antibody targeting the IL-31 receptor, as a primary example to illustrate the preclinical exploratory studies in relevant autoimmune models.
The Role of the IL-31 Pathway in Autoimmune and Inflammatory Diseases
Interleukin-31 is a cytokine primarily produced by T helper 2 (Th2) cells, which plays a significant role in the pathophysiology of atopic dermatitis and other pruritic inflammatory conditions.[1] IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[2] This receptor complex is expressed on various cell types, including sensory neurons, epidermal keratinocytes, and immune cells.[1] The engagement of IL-31 with its receptor on sensory neurons is a key step in initiating the sensation of itch.[1] Furthermore, IL-31 signaling can contribute to skin barrier dysfunction and inflammation, creating a vicious itch-scratch cycle that exacerbates diseases like atopic dermatitis.[2]
Mechanism of Action of IL-31 Receptor Antagonists
Nemolizumab is a humanized IgG2 monoclonal antibody that functions as an IL-31 receptor A antagonist. By selectively binding to IL-31RA, nemolizumab competitively inhibits the binding of IL-31 to its receptor. This blockade prevents the initiation of downstream intracellular signaling cascades, thereby reducing the pro-inflammatory and pruritic effects of IL-31. The inhibition of IL-31 signaling is a targeted therapeutic approach to alleviate the symptoms of atopic dermatitis and other IL-31-mediated diseases.
IL-31 Signaling Pathways
Upon binding of IL-31 to the IL-31RA/OSMRβ receptor complex, several downstream signaling pathways are activated, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/AKT pathways. These pathways are crucial for transducing the extracellular signal into a cellular response, leading to the expression of genes involved in inflammation and pruritus.
References
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Navepdekinra is identified as a small molecule inhibitor of Interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis.[1][2] IL-17A, primarily produced by T helper 17 (Th17) cells, plays a crucial role in orchestrating inflammatory responses by inducing the production of other pro-inflammatory mediators from various cell types.[3] The dysregulation of the IL-17A signaling pathway is a hallmark of chronic inflammation.[2] this compound, as a small molecule, offers a potential therapeutic advantage through oral bioavailability.[2] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the IL-17A signaling pathway.
Mechanism of Action and Signaling Pathway
IL-17A exerts its biological effects by binding to its receptor complex, which triggers downstream signaling cascades, including the NF-κB and MAPK pathways. This signaling leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides in target cells like keratinocytes, contributing to the inflammatory feedback loop seen in psoriasis. This compound is designed to inhibit this pathway, thereby reducing the inflammatory response.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the in vitro assays for this compound.
Table 1: Binding Affinity of this compound to IL-17A
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD (nM) | 15.2 |
| Isothermal Titration Calorimetry (ITC) | KD (nM) | 18.5 |
Table 2: Inhibition of IL-17A-induced IL-6 Production in Human Dermal Fibroblasts
| Compound | IC50 (nM) |
| This compound | 25.8 |
| Control Inhibitor | 30.2 |
Table 3: Effect of this compound on IL-17A-induced Keratinocyte Proliferation
| Treatment | Concentration (nM) | Proliferation (% of control) |
| Vehicle Control | - | 100 |
| IL-17A (10 ng/mL) | - | 185 |
| This compound + IL-17A | 10 | 152 |
| This compound + IL-17A | 50 | 115 |
| This compound + IL-17A | 100 | 105 |
Experimental Protocols
Caption: General workflow for the in vitro characterization of this compound.
IL-17A Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To determine the binding affinity (KD) of this compound to recombinant human IL-17A.
Materials:
-
BIAcore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Recombinant human IL-17A
-
This compound
-
Amine coupling kit
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Glycine-HCl pH 2.5
Method:
-
Chip Immobilization:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.
-
Immobilize recombinant human IL-17A (10 µg/mL in 10 mM sodium acetate, pH 5.0) to the activated surface until the desired immobilization level is reached (approximately 2000 RU).
-
Deactivate any remaining active sites by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.1 nM to 100 nM).
-
Inject the this compound solutions over the immobilized IL-17A surface for 180 seconds to monitor association.
-
Allow for dissociation in HBS-EP+ buffer for 300 seconds.
-
Regenerate the sensor surface between each concentration by injecting Glycine-HCl pH 2.5 for 30 seconds.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Inhibition of IL-17A-induced IL-6 Production in Human Dermal Fibroblasts
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on IL-17A-induced IL-6 production.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
This compound
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
DMSO (vehicle control)
Method:
-
Cell Seeding:
-
Seed HDFs into a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle (DMSO) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with recombinant human IL-17A (final concentration of 10 ng/mL) for 24 hours. Include a non-stimulated control.
-
-
ELISA for IL-6:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic regression model.
-
Keratinocyte Proliferation Assay
Objective: To assess the effect of this compound on IL-17A-induced proliferation of human keratinocytes.
Materials:
-
Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
This compound
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit
Method:
-
Cell Seeding:
-
Seed HEKs into a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Starve the cells in basal medium for 4 hours.
-
Treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with IL-17A (10 ng/mL) for 72 hours.
-
-
BrdU Labeling and Detection:
-
Add BrdU labeling solution to each well and incubate for 4 hours.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Express the proliferation as a percentage relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the this compound concentration.
-
References
Application Notes and Protocols for DC-806, an Oral IL-17A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-806 is an orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] IL-17A is a key driver of inflammation in several autoimmune diseases, including psoriasis, by binding to its receptor complex and inducing the expression of inflammatory cytokines and chemokines.[2][3] DC-806 disrupts the interaction between IL-17A and its receptor, thereby blocking downstream signaling.[4][5] These application notes provide detailed protocols for cell-based assays to characterize the activity of DC-806 and similar IL-17A inhibitors in a cellular context. The described assays are designed to assess the compound's impact on IL-17A signaling, its ability to inhibit the production of downstream inflammatory mediators, and its engagement with the intended target.
IL-17A Signaling Pathway
Interleukin-17A signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[6][7] Upon ligand binding, the receptor complex recruits the adaptor protein Act1 through interactions between their respective SEFIR domains.[8][9] This initiates a signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways, including NF-κB and MAP kinases (p38, ERK1/2).[10][11] The activation of these pathways culminates in the transcription and translation of pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1, IL-8).[2][11]
Caption: IL-17A Signaling Pathway and Point of Inhibition by DC-806.
Experimental Protocols
This section details the methodologies for key cell-based assays to evaluate the efficacy of DC-806.
NF-κB Reporter Assay for IL-17A Signaling Inhibition
This assay quantifies the inhibition of IL-17A-induced NF-κB activation by DC-806. Reporter cell lines, such as HEK-Blue™ IL-17, are engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
Experimental Workflow:
Caption: Workflow for the NF-κB Reporter Assay.
Protocol:
-
Cell Seeding: Seed HEK-Blue™ IL-17 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of DC-806 in culture medium. A typical concentration range would be from 1 µM to 0.01 nM.
-
Pre-incubation: Add 50 µL of the DC-806 dilutions to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of recombinant human IL-17A to each well to a final concentration of 50 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours and measure the optical density at 620 nm.
-
Data Analysis: Calculate the percent inhibition of NF-κB activation for each DC-806 concentration relative to the vehicle control (IL-17A stimulation without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| DC-806 Concentration (nM) | % Inhibition of NF-κB Activation |
| 1000 | 98.5 |
| 300 | 92.1 |
| 100 | 85.3 |
| 30 | 65.7 |
| 10 | 48.9 |
| 3 | 25.4 |
| 1 | 10.2 |
| 0 | 0 |
| IC50 (nM) | 10.5 |
IL-6 Production Inhibition Assay in Human Dermal Fibroblasts
This assay measures the ability of DC-806 to inhibit the production of the pro-inflammatory cytokine IL-6 in primary human dermal fibroblasts (HDFs) stimulated with IL-17A.
Experimental Workflow:
Caption: Workflow for the IL-6 Production Inhibition Assay.
Protocol:
-
Cell Seeding: Seed primary HDFs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and Cytokine Preparation: Prepare serial dilutions of DC-806 in culture medium. Prepare a solution of recombinant human IL-17A in culture medium.
-
Treatment and Stimulation: Remove the existing medium from the cells and add 100 µL of medium containing the various concentrations of DC-806. Immediately add 100 µL of medium containing IL-17A to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Collect the cell culture supernatants and measure the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each DC-806 concentration and determine the IC50 value.
Data Presentation:
| DC-806 Concentration (nM) | IL-6 Concentration (pg/mL) | % Inhibition |
| 1000 | 55.3 | 97.8 |
| 300 | 152.8 | 93.9 |
| 100 | 345.1 | 86.2 |
| 30 | 899.4 | 64.0 |
| 10 | 1350.7 | 46.0 |
| 3 | 1875.2 | 25.0 |
| 1 | 2250.9 | 10.0 |
| 0 (Vehicle Control) | 2500.0 | 0 |
| IC50 (nM) | - | 12.1 |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Culture cells that express IL-17A (e.g., Th17-differentiated primary T cells) and treat with a saturating concentration of DC-806 (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble IL-17A by Western blotting using an anti-IL-17A antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble IL-17A as a function of temperature for both DC-806-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of DC-806 indicates target engagement.
Data Presentation:
| Temperature (°C) | % Soluble IL-17A (Vehicle) | % Soluble IL-17A (DC-806) |
| 40 | 100 | 100 |
| 45 | 95.2 | 98.5 |
| 50 | 80.1 | 92.3 |
| 55 | 52.4 | 85.7 |
| 60 | 25.8 | 60.1 |
| 65 | 10.3 | 35.6 |
| 70 | 5.1 | 15.2 |
| Tm (°C) | ~56 | ~61 |
Conclusion
The described cell-based assays provide a comprehensive framework for the preclinical evaluation of DC-806 and other IL-17A inhibitors. These protocols enable the characterization of a compound's potency in inhibiting the IL-17A signaling pathway, its functional effect on downstream inflammatory cytokine production, and direct evidence of target engagement within a cellular context. The presented data formats offer a clear and structured way to compare the efficacy of different compounds, guiding further drug development efforts.
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 4. DC-806 for Plaque Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. DICE Therapeutics Announces Positive Topline Data from Phase 1 Clinical Trial of Lead Oral IL-17 Antagonist, DC-806, for Psoriasis - BioSpace [biospace.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-17 receptor-associated adaptor Act1 directly stabilizes mRNAs to mediate IL-17 inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adaptor Act1 is required for interleukin 17-dependent signaling associated with autoimmune and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and a proposed experimental protocol for evaluating the therapeutic potential of Navepdekinra (an IL-36 receptor antagonist) in the rat model of collagen-induced arthritis (CIA). While direct studies of this compound in the rat CIA model are not yet published, this protocol is built upon established methodologies for CIA induction in rats and the known mechanism of the IL-36 signaling pathway, which is implicated in the pathogenesis of rheumatoid arthritis.[1][2] These guidelines are intended to offer a robust framework for preclinical investigation.
Introduction: Scientific Rationale
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone.[3][4] The interleukin-1 (IL-1) family of cytokines plays a crucial role in mediating this inflammation.[3] A newer subset of this family, the IL-36 cytokines (IL-36α, IL-36β, IL-36γ), and their natural antagonist, IL-36 receptor antagonist (IL-36Ra), have emerged as significant players in inflammatory processes.
Studies have shown that the expression of IL-36 cytokines and their receptor (IL-36R) are upregulated in the synovial tissue of patients with RA and in animal models of arthritis, including collagen-induced arthritis (CIA) in mice. Upon binding to the IL-36R, the agonist cytokines recruit a co-receptor, IL-1RAcP, initiating downstream signaling through pathways like NF-κB and MAP kinases, leading to the production of pro-inflammatory mediators such as IL-6, IL-1β, and TNF-α.
This compound is a recombinant human IL-36 receptor antagonist that functions by binding to the IL-36R and preventing the recruitment of the IL-1RAcP co-receptor, thereby blocking the pro-inflammatory signaling cascade. The upregulation of the IL-36 axis in arthritic joints provides a strong rationale for investigating this compound as a potential therapeutic agent in a highly relevant preclinical model like the rat CIA, which shares immunological and pathological features with human RA.
IL-36 Signaling Pathway in Arthritis
The diagram below illustrates the mechanism of IL-36 signaling and its inhibition by an IL-36R antagonist like this compound.
Caption: IL-36 signaling pathway and point of inhibition by this compound.
Proposed Experimental Protocol
This protocol describes the induction of CIA in Lewis rats and a therapeutic dosing paradigm for evaluating this compound.
3.1. Materials and Reagents
-
Animals: Female Lewis rats, 8-10 weeks old.
-
Collagen: Bovine or Porcine Type II Collagen (CII), lyophilized.
-
Adjuvant: Incomplete Freund's Adjuvant (IFA).
-
Induction Buffer: 0.05 M Acetic Acid.
-
Therapeutic Agent: this compound (or a species-specific cross-reactive surrogate).
-
Vehicle Control: Sterile Phosphate-Buffered Saline (PBS).
-
Positive Control: Methotrexate or another approved anti-arthritic agent.
3.2. Experimental Workflow
Caption: Proposed experimental workflow for the rat CIA study.
3.3. Detailed Methodology
Step 1: Induction of Collagen-Induced Arthritis
-
Prepare the Type II Collagen (CII) solution by dissolving it in 0.05 M acetic acid overnight at 4°C to a final concentration of 2-4 mg/mL.
-
Create an emulsion by mixing the CII solution with an equal volume of Incomplete Freund's Adjuvant (IFA). Use a homogenizer or two-syringe method to create a stable, thick emulsion.
-
Primary Immunization (Day 0): Anesthetize the rats. Administer 0.1-0.2 mL of the emulsion via intradermal injection at the base of the tail or multiple sites on the lower back.
-
Booster Immunization (Day 7): Prepare a fresh CII/IFA emulsion. Administer a booster injection of 0.1 mL subcutaneously at the base of the tail to ensure high disease incidence and severity.
Step 2: Animal Grouping and Dosing
-
Monitor animals daily for signs of arthritis starting around Day 9. The onset of arthritis (erythema and edema in at least one joint) typically occurs between days 11 and 13.
-
Once an animal reaches a pre-determined arthritis score (e.g., score of 1 or 2), randomize it into one of the following treatment groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer sterile PBS.
-
Group 2 (Low-Dose this compound): Administer this compound at dose X.
-
Group 3 (High-Dose this compound): Administer this compound at dose Y.
-
Group 4 (Positive Control): Administer an established therapeutic like methotrexate.
-
-
Administer treatments via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) daily or every other day until the study endpoint (e.g., Day 28).
Step 3: Clinical Assessment and Outcome Measures
-
Arthritis Score (Daily): Score each paw on a scale of 0-4 based on the severity of inflammation, erythema, and swelling. The maximum score per animal is 16.
-
0: No signs of arthritis.
-
1: Mild swelling and/or erythema of one joint or toes.
-
2: Moderate swelling and erythema of the paw.
-
3: Severe swelling of the entire paw.
-
4: Severe swelling and ankylosis of the paw.
-
-
Paw/Ankle Thickness (Every 2-3 Days): Use a digital caliper to measure the thickness of the tibiotarsal joint.
-
Body Weight (Every 2-3 Days): Monitor for changes in body weight as an indicator of systemic health.
Step 4: Terminal Procedures and Sample Collection (Day 28)
-
At the study endpoint, euthanize animals according to approved IACUC protocols.
-
Blood Collection: Collect whole blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis.
-
Tissue Collection: Harvest hind paws and knee joints. Fix one side in 10% neutral buffered formalin for histology and store the other side at -80°C for biomarker analysis.
Step 5: Post-Mortem Analysis
-
Histopathology: Decalcify, process, and embed the fixed joints in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage damage. Score for inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Use serum samples to measure levels of key pro-inflammatory (IL-1β, IL-6, TNF-α, IL-17) and anti-inflammatory (IL-10) cytokines using ELISA kits.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Clinical Assessment of Arthritis
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Change in Ankle Thickness (mm) | Mean Change in Body Weight (%) |
|---|---|---|---|
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
| Positive Control | | | |
Table 2: Histopathological Scores (0-5 Scale)
| Treatment Group | Inflammation Score | Pannus Formation Score | Cartilage Damage Score | Bone Resorption Score |
|---|---|---|---|---|
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
| Positive Control | | | | |
Table 3: Serum Cytokine Levels (pg/mL)
| Treatment Group | IL-1β | IL-6 | TNF-α | IL-17A | IL-10 |
|---|---|---|---|---|---|
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) |
| Positive Control | | | | | |
A successful therapeutic effect from this compound would be indicated by a dose-dependent reduction in arthritis scores, paw swelling, and adverse histological changes compared to the vehicle control group. This would be expected to correlate with a decrease in pro-inflammatory serum cytokines and potentially an increase in anti-inflammatory cytokines.
References
- 1. IL-36 cytokines in autoimmunity and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the molecular mechanism of matrine in improving rheumatoid arthritis by targeting the NAV2-Wnt3a/β-catenin axis to coordinately regulate the inflammatory-osteolytic loop - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of Navepdekinra powder for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in downstream applications.
Product Information
| Compound Name | This compound (DC-806) |
| Mechanism of Action | Potent and orally active Interleukin-17A (IL-17A) inhibitor. It disrupts the interaction between IL-17A and its receptor, thereby suppressing downstream pro-inflammatory signaling pathways. |
| Molecular Formula | C₃₃H₄₈FN₇O₄ |
| Molecular Weight | 625.78 g/mol [1] |
| CAS Number | 2467732-66-5[1] |
| Appearance | White to off-white solid powder[1] |
Reconstitution of this compound Powder
A critical step in preparing this compound for experimental use is the proper reconstitution of the lyophilized powder. The following protocol outlines the recommended procedure for preparing a stock solution.
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous and newly opened[1]
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for higher concentrations)[1]
Stock Solution Preparation Protocol
-
Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For ease of use, a table for preparing common stock concentrations is provided below.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. For higher concentrations, sonication in an ultrasonic bath may be required to ensure the powder is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use, sterile polypropylene tubes.[1] The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Store the aliquoted stock solutions as recommended in the storage guidelines below.
Stock Solution Concentration Guide
The following table provides the required volume of DMSO to be added to a specific mass of this compound powder to achieve a desired stock solution concentration.
| Mass of this compound | Desired Concentration | Volume of DMSO to Add |
| 1 mg | 1 mM | 1.5980 mL[1] |
| 1 mg | 5 mM | 0.3196 mL[1] |
| 1 mg | 10 mM | 0.1598 mL[1] |
| 5 mg | 1 mM | 7.9900 mL[1] |
| 5 mg | 5 mM | 1.5980 mL[1] |
| 5 mg | 10 mM | 0.7990 mL[1] |
| 10 mg | 1 mM | 15.9801 mL[1] |
| 10 mg | 5 mM | 3.1960 mL[1] |
| 10 mg | 10 mM | 1.5980 mL[1] |
Note: The solubility of this compound in DMSO is ≥ 100 mg/mL (159.80 mM).[1] For concentrations this high, the use of an ultrasonic bath is recommended.[1]
Storage and Stability
Proper storage of both the powdered and reconstituted forms of this compound is essential to maintain its biological activity.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years[1] | Store in a dry, dark place. |
| 4°C | 2 years[1] | For shorter-term storage. | |
| Reconstituted Solution (in DMSO) | -80°C | 6 months[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[1] | Suitable for short-term storage. |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of Interleukin-17A (IL-17A), a key cytokine in inflammatory responses. By binding to IL-17A, this compound prevents its interaction with the IL-17 receptor complex (IL-17RA/IL-17RC). This initial blockade disrupts the entire downstream signaling cascade, which is initiated by the recruitment of the adaptor protein Act1 to the receptor complex. Act1 subsequently interacts with TRAF6, leading to the activation of transcription factors such as NF-κB and the MAPK pathway. These transcription factors would normally induce the expression of various pro-inflammatory genes, including other cytokines, chemokines, and metalloproteinases. By inhibiting the initial IL-17A binding, this compound effectively suppresses this pro-inflammatory gene expression.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of Navepdekinra (also known as DC-806), an orally active small molecule inhibitor of Interleukin-17A (IL-17A). This compound disrupts the interaction between IL-17A and its receptor, thereby inhibiting the downstream pro-inflammatory signaling cascade.[1] These protocols are intended to guide researchers in setting up assays to measure the inhibitory effect of this compound on cytokine activity.
Mechanism of Action
This compound is a potent inhibitor of IL-17A with an IC50 of 10.81 nM.[1] It functions by disrupting the protein-protein interaction between IL-17A and its receptor, which in turn suppresses the subsequent pro-inflammatory signaling pathways.[1] This mechanism makes this compound a promising therapeutic candidate for autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis, where IL-17A is a key pathogenic cytokine.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Target | Interleukin-17A (IL-17A) | |
| Mechanism of Action | Inhibits IL-17A protein-receptor interaction | |
| IC50 | 10.81 nM | |
| Therapeutic Areas | Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis |
Experimental Protocols
This compound ELISA Protocol for Measuring IL-17A Inhibition
This protocol outlines a competitive ELISA method to determine the ability of this compound to inhibit the binding of IL-17A to its receptor.
Materials:
-
Recombinant human IL-17A
-
Recombinant human IL-17 Receptor A (IL-17RA)
-
This compound
-
High-binding 96-well microplates
-
Biotinylated anti-human IL-17A detection antibody
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of IL-17RA at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition/Incubation:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of recombinant human IL-17A (e.g., a concentration that gives 80% of the maximum signal) with the various concentrations of this compound for 1 hour at room temperature.
-
Transfer 100 µL of the IL-17A/Navepdekinra mixtures to the coated and blocked plate.
-
Include controls with IL-17A alone (maximum signal) and buffer alone (background).
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of biotinylated anti-human IL-17A detection antibody (at a pre-optimized concentration) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP (at a pre-optimized dilution) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a clear color gradient develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition for each this compound concentration compared to the control (IL-17A alone). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Cytokine Inhibition Assay Protocol
This protocol describes how to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells. Human Peripheral Blood Mononuclear Cells (PBMCs) are a suitable model for this assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) or other appropriate stimulant (e.g., PMA/Ionomycin)
-
This compound
-
96-well cell culture plates
-
Human IL-6 or TNF-α ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well cell culture plate at a density of 1 x 10^6 cells/mL (100 µL per well).
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the desired concentrations of this compound to the wells containing PBMCs. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: Prepare a stock solution of a stimulant such as LPS (e.g., at 1 µg/mL). Add the stimulant to the wells to induce pro-inflammatory cytokine production. Leave some wells unstimulated as a negative control.
-
Incubation: Incubate the plate for 4-24 hours (time to be optimized depending on the cytokine being measured) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis. The supernatant can be stored at -80°C until use.
-
Cytokine Measurement: Measure the concentration of a downstream pro-inflammatory cytokine, such as IL-6 or TNF-α, in the collected supernatants using a commercially available ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
Cell Viability Assay: To the remaining cells in the plate, add a cell viability reagent according to the manufacturer's protocol to assess the cytotoxicity of this compound.
Data Analysis:
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated control wells. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value. Normalize the cytokine inhibition data to cell viability data to ensure that the observed effect is not due to cytotoxicity.
Visualizations
Caption: Workflow for the this compound competitive ELISA.
Caption: Workflow for the cytokine inhibition assay.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
References
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Navepdekinra is an orally administered small molecule inhibitor that targets Interleukin-17A (IL-17A).[1][2] IL-17A is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells and plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis.[2] It mediates its effects by binding to a receptor complex and activating downstream signaling pathways, such as NF-κB and MAPK, which lead to the production of inflammatory mediators, neutrophil recruitment, and tissue inflammation.[2]
Flow cytometry is a powerful technology that enables the multi-parametric analysis of individual cells in a heterogeneous population.[3][4] It is an indispensable tool for elucidating the mechanism of action of immunomodulatory drugs like this compound. These application notes provide detailed protocols for utilizing flow cytometry to quantify the immunological effects of this compound on primary human immune cells. The described methods allow for the analysis of Th17 cell frequency, cytokine production, and the modulation of downstream signaling pathways.
Mechanism of Action: IL-17A Signaling Pathway
IL-17A signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Upon ligand binding, the receptor recruits the adaptor protein Act1 (NF-κB activator 1), which is crucial for initiating downstream signaling. This leads to the activation of the NF-κB, p38 MAPK, and ERK pathways.[2][5] These pathways culminate in the transcription of genes encoding various pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which drive inflammatory responses. This compound, by inhibiting IL-17A, is expected to block the initiation of this signaling cascade.
Data Presentation: Expected Effects & Antibody Panels
Treatment with this compound is expected to reduce the frequency of IL-17A-producing T cells and inhibit the downstream inflammatory cascade. The following tables summarize suggested antibody panels for flow cytometry and the anticipated quantitative changes.
Table 1: Suggested Flow Cytometry Antibody Panel for Th17 Cell Analysis
| Marker | Fluorochrome | Cell Type/Function |
|---|---|---|
| Live/Dead Stain | e.g., Zombie Violet™ | Viability Marker |
| CD3 | e.g., APC-H7 | Pan T-Cell Marker |
| CD4 | e.g., PerCP-Cy5.5 | T Helper Cell Marker |
| CD45RO | e.g., PE-Cy7 | Memory T-Cell Marker |
| CCR6 | e.g., BV605 | Th17-associated Chemokine Receptor |
| RORγt | e.g., PE | Th17 Lineage-Defining Transcription Factor |
| IL-17A | e.g., FITC | Signature Cytokine for Th17 Cells |
| IFN-γ | e.g., Alexa Fluor 700 | Th1 Signature Cytokine (for lineage exclusion) |
Table 2: Summary of Expected Outcomes of this compound Treatment
| Parameter Analyzed | Cell Type | Expected Change | Rationale |
|---|---|---|---|
| Percentage of IL-17A⁺ cells | CD4⁺ T Cells | Decrease | This compound's mechanism may indirectly suppress Th17 differentiation or function. |
| MFI of IL-17A | IL-17A⁺ CD4⁺ T Cells | Decrease | Reduced production of IL-17A on a per-cell basis. |
| Percentage of RORγt⁺ cells | CD4⁺ T Cells | No significant change (short-term) | Inhibition of cytokine activity, not necessarily lineage commitment. |
| Phosphorylation of p38 MAPK | Monocytes, Fibroblasts | Decrease | Blockade of IL-17A-mediated downstream signaling. |
| IL-6 Production | Monocytes, Fibroblasts | Decrease | Reduction in IL-17A-induced pro-inflammatory cytokine secretion. |
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound using primary human cells.
Protocol: Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Collect whole blood in heparin-containing tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque™ density gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.[6]
-
Aspirate the upper plasma layer and carefully collect the "buffy coat" layer containing PBMCs.[6]
-
Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the final cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter to determine cell number and viability.
Protocol: In Vitro this compound Treatment and Cell Stimulation
-
Plate isolated PBMCs at a density of 1-2 x 10⁶ cells/mL in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug dose.
-
Incubate (pre-treat) the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
For intracellular cytokine analysis: Add a cell stimulation cocktail (e.g., PMA and Ionomycin) along with a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubate for an additional 4-6 hours at 37°C. Proceed immediately to the staining protocol.
Protocol: Immunophenotyping and Intracellular Cytokine Staining
-
Surface Staining: a. Transfer stimulated cells to FACS tubes and centrifuge at 500 x g for 5 minutes. b. Resuspend cells in 50 µL of FACS buffer (PBS + 2% FBS) containing a pre-titrated cocktail of fluorescently-conjugated surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD45RO). c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer.
-
Fixation and Permeabilization: a. After the final wash, resuspend the cell pellet in 100 µL of a fixation/permeabilization buffer. b. Incubate for 20-30 minutes at room temperature in the dark. c. Wash the cells once with 1X permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the pre-titrated intracellular antibody cocktail (e.g., anti-IL-17A, anti-RORγt).[6] b. Incubate for 30-60 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 200-300 µL of FACS buffer. b. Acquire samples on a properly calibrated flow cytometer. Ensure enough events are collected for robust statistical analysis (e.g., >50,000 events in the lymphocyte gate).
Protocol: Phospho-Flow Analysis of Downstream Signaling
This protocol is designed to assess the inhibition of IL-17A-induced STAT or MAPK phosphorylation.[7]
-
Plate PBMCs or other target cells (e.g., fibroblasts) and rest them for several hours or overnight.
-
Pre-treat cells with this compound or vehicle control as described in Protocol 4.2.
-
Prepare a stimulating agent (e.g., recombinant human IL-17A). Add the stimulant to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce phosphorylation.
-
Immediately stop the stimulation by adding a fixation buffer directly to the wells.
-
Incubate for 15-20 minutes at room temperature.
-
Permeabilize the cells by adding cold methanol (B129727) and incubating on ice.
-
Wash the cells thoroughly to remove methanol.
-
Proceed with staining for surface markers and intracellular phospho-specific antibodies (e.g., anti-p-p38 MAPK).
-
Acquire and analyze data, quantifying the median fluorescence intensity (MFI) of the phospho-protein in the drug-treated versus control samples.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the immunological effects of this compound using flow cytometry. This approach allows for a detailed, quantitative analysis of the drug's impact on key immune cell populations and signaling pathways central to IL-17A-mediated inflammation. By employing these methods, researchers can generate critical data to support preclinical and clinical development, enhancing the understanding of this compound's mechanism of action and therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are the key players in the pharmaceutical industry targeting IL-17A? [synapse.patsnap.com]
- 3. Immune Cell Phenotyping Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing Topoisomerase II Cleavage Complexes Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin 31 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. High-content single-cell drug screening with phosphospecific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navepdekinra, also known as DC-806, is a potent and orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Developed by DICE Therapeutics, this compound disrupts the interaction between IL-17A and its receptor, thereby suppressing downstream inflammatory signaling pathways.[1] This mechanism of action makes it a promising therapeutic candidate for a variety of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis, where the IL-17 pathway plays a crucial pathogenic role.[1]
These application notes provide an overview of the preclinical in vivo evaluation of this compound in rodent models, with a focus on protocols applicable to mouse studies of inflammatory skin conditions.
Mechanism of Action: Targeting the IL-17A Signaling Pathway
This compound is an allosteric inhibitor of IL-17A. It binds to the IL-17A cytokine dimer and prevents its interaction with the IL-17 receptor (IL-17R), which is a heterodimer of IL-17RA and IL-17RC subunits. This blockade of the ligand-receptor interaction is critical as it inhibits the downstream signaling cascade that leads to the production of various pro-inflammatory mediators.
The IL-17A signaling pathway is a key driver of inflammation in several autoimmune diseases. Upon binding of IL-17A to its receptor, a signaling cascade is initiated that involves the recruitment of adaptor proteins like Act1. This leads to the activation of downstream pathways including NF-κB, MAPKs, and C/EBPs. The activation of these pathways results in the transcription and production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines that recruit neutrophils and other immune cells, and antimicrobial peptides. By inhibiting the initial step of this cascade, this compound effectively dampens this inflammatory response.
Quantitative Data from In Vivo Rodent Studies
While specific data from mouse models of skin inflammation are not publicly available, preclinical studies in a rat model of collagen-induced arthritis (CIA) have demonstrated the in vivo efficacy of this compound.
| Animal Model | Compound | Dose | Administration Route | Dosing Regimen | Efficacy | Reference |
| Rat Collagen-Induced Arthritis (CIA) | This compound (DC-806) | 20 mg/kg | Oral | Not Specified | Matched maximal anti-inflammatory effect of an anti-IL-17 antibody | DICE Therapeutics SEC Filing |
| Rat Collagen-Induced Arthritis (CIA) | This compound (DC-806) | 25 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) for 9 days | 28.10% inhibition of arthritis | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for a representative in vivo mouse model relevant for testing an IL-17A inhibitor like this compound.
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This is a widely used and relevant model for studying psoriasis, a disease where IL-17A is a key pathogenic cytokine. The topical application of imiquimod (B1671794), a Toll-like receptor 7 (TLR7) agonist, induces a skin inflammation that mimics many features of human psoriasis, including the involvement of the IL-23/IL-17 axis.
Experimental Workflow:
Materials:
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice.
-
Imiquimod Cream: 5% imiquimod cream (e.g., Aldara™).
-
This compound (DC-806): To be formulated for oral administration. A potential vehicle could be 0.5% methylcellulose.
-
Vehicle Control: The same vehicle used for this compound formulation.
-
Calipers: For measuring ear and skin thickness.
-
Anesthesia: For animal handling during measurements if necessary.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Psoriasis-like Inflammation:
-
On day 0, gently shave a small area on the dorsal back of each mouse.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5 to 7 consecutive days. This corresponds to 3.125 mg of active imiquimod.
-
-
Treatment with this compound:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Based on the rat CIA data, a starting dose for mice could be in the range of 10-50 mg/kg, administered orally once or twice daily. Dose-ranging studies are recommended to determine the optimal dose.
-
Administer the assigned treatment orally from day 0 (prophylactic) or from a later time point (e.g., day 2, therapeutic) and continue throughout the imiquimod application period.
-
-
Monitoring and Endpoint Analysis:
-
Daily Monitoring: Record the body weight of each mouse daily.
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of the skin inflammation on the back daily based on erythema (redness), scaling, and thickness. Each parameter can be scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
-
Ear and Skin Thickness Measurement: Measure the thickness of the imiquimod-treated ear and a fold of the dorsal skin daily using a digital caliper.
-
Sample Collection: At the end of the experiment (e.g., day 6 or 8), euthanize the mice and collect blood, skin, and spleen samples.
-
Histology: Fix skin samples in formalin and embed in paraffin (B1166041) for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, IL-6, and TNF-α using ELISA or qPCR.
-
Flow Cytometry: Isolate cells from the skin or draining lymph nodes to analyze the populations of immune cells, such as Th17 cells.
-
Logical Relationship of Experiments
The proposed experimental design follows a logical progression to assess the efficacy of this compound in a relevant mouse model of skin inflammation.
Conclusion
This compound is a promising oral IL-17A inhibitor with demonstrated preclinical efficacy in a rat model of arthritis. The protocols outlined here for the imiquimod-induced psoriasis mouse model provide a robust framework for evaluating the therapeutic potential of this compound in a relevant model of IL-17-driven skin inflammation. Successful outcomes in such studies would provide a strong rationale for further clinical development in psoriasis and other inflammatory skin diseases.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navepdekinra is an orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). By targeting IL-17A, this compound represents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases, including psoriasis. IL-17A is a key cytokine that drives inflammatory responses through the induction of downstream chemokines, cytokines, and other inflammatory mediators. Understanding the quantitative effects of this compound on the expression of these target genes is crucial for elucidating its mechanism of action, assessing its potency, and identifying biomarkers of response.
This document provides detailed protocols for quantifying the effects of this compound on gene expression and outlines the expected changes in key inflammatory gene signatures based on its mechanism of action.
Data Presentation: Expected Effects of this compound on Gene Expression
While specific quantitative data on the effects of this compound on gene expression are not yet publicly available, based on its mechanism as an IL-17A inhibitor, a number of downstream gene expression changes can be anticipated. The following table summarizes the expected impact of this compound on key gene categories involved in IL-17-mediated inflammation.
| Gene Category | Key Genes | Expected Effect of this compound | Rationale |
| Pro-inflammatory Cytokines | IL-6, TNF-α, IL-1β | Downregulation | IL-17A signaling promotes the expression of these cytokines, creating a positive feedback loop of inflammation. Inhibition of IL-17A is expected to reduce their expression. |
| Chemokines | CXCL1, CXCL8 (IL-8), CCL2, CCL20 | Downregulation | IL-17A is a potent inducer of chemokines that recruit neutrophils and other immune cells to sites of inflammation. This compound is expected to suppress this recruitment by downregulating chemokine gene expression. |
| Antimicrobial Peptides | S100A7, S100A8, S100A9, Defensins | Downregulation | In psoriatic skin, IL-17A stimulates keratinocytes to produce antimicrobial peptides, which also have pro-inflammatory functions. This compound should reduce their expression. |
| Matrix Metalloproteinases (MMPs) | MMP1, MMP3, MMP9 | Downregulation | IL-17A can induce the expression of MMPs, which contribute to tissue remodeling and damage in inflammatory conditions. Inhibition of IL-17A is expected to decrease their expression. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-17A signaling pathway targeted by this compound and a general experimental workflow for quantifying its effects on gene expression.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for quantifying gene expression changes.
Experimental Protocols
The following are detailed protocols for three common methods used to quantify gene expression changes. These protocols are generalized and should be optimized for specific cell types, tissues, and experimental conditions.
Protocol 1: Quantitative PCR (qPCR)
Objective: To measure the relative expression levels of specific target genes.
Materials:
-
Treated and control cells/tissues
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers (forward and reverse)
-
Nuclease-free water
-
qPCR instrument
Methodology:
-
RNA Extraction:
-
Homogenize cells or tissues according to the RNA extraction kit manufacturer's protocol.
-
Perform on-column DNase I digestion to remove contaminating genomic DNA.
-
Elute RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing qPCR master mix, gene-specific primers (forward and reverse), cDNA template, and nuclease-free water.
-
A typical reaction volume is 10-20 µL.
-
Include a no-template control for each primer set to check for contamination.
-
Run each sample in triplicate.
-
-
qPCR Cycling:
-
Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) or a two-step protocol as recommended for the master mix.
-
A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and combined annealing/extension, and a final melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 2: RNA Sequencing (RNA-seq)
Objective: To obtain a comprehensive and quantitative profile of the transcriptome.
Materials:
-
Treated and control cells/tissues
-
RNA extraction kit with high-quality output (e.g., RNeasy Plus Mini Kit, Qiagen)
-
DNase I
-
RNA fragmentation buffer
-
Library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Methodology:
-
RNA Extraction and Quality Control:
-
Extract total RNA as described in the qPCR protocol.
-
High-quality RNA is critical for RNA-seq. Assess RNA integrity using an Agilent Bioanalyzer; an RNA Integrity Number (RIN) of > 8 is recommended.
-
-
Library Preparation:
-
mRNA Enrichment (for most applications): Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First and Second Strand cDNA Synthesis: Synthesize double-stranded cDNA from the fragmented mRNA.
-
End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Library Quantification and Quality Control:
-
Quantify the library concentration using a fluorometric method (e.g., Qubit).
-
Assess the library size distribution using an Agilent Bioanalyzer.
-
-
Sequencing:
-
Pool multiple libraries for multiplex sequencing.
-
Sequence the libraries on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions enriched in the differentially expressed gene list.
-
Protocol 3: Microarray Analysis
Objective: To measure the expression levels of thousands of pre-defined genes simultaneously.
Materials:
-
Treated and control cells/tissues
-
RNA extraction kit
-
DNase I
-
cDNA synthesis and labeling kit (e.g., GeneChip WT Pico Kit, Thermo Fisher Scientific)
-
Microarray gene expression arrays (e.g., Affymetrix GeneChip)
-
Hybridization oven
-
Microarray scanner
Methodology:
-
RNA Extraction and Quality Control:
-
Extract and assess the quality of total RNA as described in the qPCR protocol.
-
-
Target Preparation and Labeling:
-
Synthesize first-strand and then second-strand cDNA from total RNA.
-
Synthesize cRNA by in vitro transcription.
-
Synthesize second-cycle single-stranded cDNA.
-
Fragment and label the ss-cDNA with biotin (B1667282).
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented and labeled ss-cDNA.
-
Inject the cocktail into a microarray chip.
-
Incubate the chip in a hybridization oven for a specified time (e.g., 16 hours) to allow the labeled target to hybridize to the complementary probes on the array.
-
-
Washing and Staining:
-
Wash the microarray to remove non-specifically bound target.
-
Stain the array with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin labels.
-
Amplify the signal with a biotinylated anti-streptavidin antibody followed by another round of SAPE staining.
-
-
Scanning:
-
Scan the microarray using a high-resolution laser scanner to detect the fluorescence signal from the hybridized probes.
-
-
Data Analysis:
-
Image Analysis: Convert the scanned image into numerical data representing the intensity of each probe.
-
Data Normalization: Normalize the raw data to correct for technical variations between arrays (e.g., RMA or GCRMA normalization).
-
Differential Gene Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between this compound-treated and control groups.
-
Clustering and Pathway Analysis: Perform hierarchical clustering to group genes with similar expression patterns and use pathway analysis tools to identify enriched biological pathways.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to quantify the effects of this compound on gene expression. While specific quantitative data for this compound is awaited, the expected impact on IL-17A-regulated genes provides a strong rationale for its therapeutic potential. The application of these robust and well-established molecular biology techniques will be instrumental in further characterizing the pharmacological profile of this compound and advancing its clinical development.
Troubleshooting & Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Navepdekinra for in vitro studies. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). By binding to IL-17A, this compound blocks its interaction with its receptor complex (IL-17RA/IL-17RC), thereby inhibiting downstream signaling pathways. This ultimately leads to a reduction in the production of inflammatory mediators.
Q2: Which signaling pathways are affected by this compound?
A2: this compound, by inhibiting IL-17A, primarily affects the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Activation of these pathways by IL-17A leads to the transcription of genes encoding various pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs), which are involved in tissue inflammation and damage.
Q3: What are suitable cell types for in vitro studies with this compound?
A3: The choice of cell line depends on the research question. Common cell types that are responsive to IL-17A and are relevant for studying inflammatory diseases include:
-
Human Dermal Fibroblasts (HDFs): These cells are involved in tissue remodeling and inflammation.
-
Human Keratinocytes (e.g., HaCaT cell line or primary keratinocytes): These are key cells in the skin's inflammatory response, particularly in conditions like psoriasis.
-
Synovial Fibroblasts: Relevant for studying rheumatoid arthritis.
-
Bronchial Epithelial Cells: Used in studies of respiratory inflammatory diseases.
Q4: What is a recommended starting concentration range for this compound in in vitro assays?
A4: Specific in vitro concentration ranges for this compound are not extensively published in publicly available literature. However, based on data from other small molecule IL-17A inhibitors, a good starting point for dose-response experiments would be a wide range of concentrations, for example, from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration and the half-maximal inhibitory concentration (IC50) for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak inhibitory effect of this compound | - Sub-optimal concentration of this compound- Low IL-17A stimulation- Cell line not responsive to IL-17A- this compound degradation | - Perform a dose-response experiment with a wider concentration range.- Optimize the concentration of recombinant IL-17A to achieve a robust response.- Confirm IL-17RA/RC expression on your cell line.- Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. |
| High background in unstimulated control wells | - Endotoxin contamination in reagents- High basal inflammation in the cell line | - Use endotoxin-free reagents and sterile techniques.- Allow cells to rest after seeding before stimulation. Consider serum-starving the cells for a few hours before the experiment. |
| Cell toxicity observed | - High concentration of this compound or DMSO (solvent)- Contamination | - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound.- Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells.- Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an IL-6 Production Assay
This protocol describes how to determine the IC50 of this compound by measuring its ability to inhibit IL-17A-induced IL-6 production in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HDFs.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
-
Treatment with this compound:
-
Carefully remove the growth medium from the wells.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation with IL-17A:
-
Prepare a solution of recombinant human IL-17A in cell culture medium at twice the final desired concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL).
-
Add 50 µL of the IL-17A solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each this compound concentration compared to the IL-17A stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Data Presentation
Table 1: Example Starting Concentration Ranges for Small Molecule IL-17A Inhibitors in In Vitro Assays
| Cell Type | Assay | Readout | Example Starting Concentration Range |
| Human Dermal Fibroblasts | Cytokine Production | IL-6, CXCL8 (ELISA) | 1 nM - 10 µM |
| Human Keratinocytes (HaCaT) | Gene Expression | IL-6, DEFB4 (qPCR) | 1 nM - 10 µM |
| Synovial Fibroblasts | MMP Production | MMP-1, MMP-3 (ELISA) | 10 nM - 10 µM |
| Human PBMC | Cytokine Production | IL-17A (intracellular staining) | 10 nM - 1 µM |
Note: These are suggested starting ranges. The optimal concentration for this compound must be determined experimentally.
Visualizations
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound IC50.
Caption: A logical workflow for troubleshooting common in vitro assay issues.
Welcome to the technical support center for Navepdekinra. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you address potential challenges and ensure the consistency and reliability of your results.
Troubleshooting Guides
Inconsistent results can arise from a variety of factors in experimental workflows. This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Common Causes of Inconsistent Results and Solutions
| Potential Cause | Description | Recommended Solution |
| Cell Line Variability | Different cell passages or cell lines may exhibit varied responses to IL-17A stimulation and this compound inhibition due to genetic drift or differential receptor expression. | Use a consistent cell line and passage number for all experiments. Regularly perform cell line authentication and mycoplasma testing. |
| Reagent Quality and Consistency | Degradation of this compound, IL-17A, or other critical reagents can lead to diminished or variable effects. | Aliquot and store all reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Test new batches of reagents against a known positive control. |
| Assay-Specific Variability | Differences in incubation times, cell densities, or detection methods can introduce variability. | Standardize all assay parameters, including cell seeding density, stimulation and inhibition times, and reagent concentrations. Follow a detailed, written protocol. |
| Incomplete Inhibition | Insufficient concentration of this compound or a high concentration of IL-17A may result in incomplete pathway inhibition. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup. Ensure the IL-17A concentration is within the working range of the assay. |
| Off-Target Effects | At high concentrations, small molecule inhibitors may exhibit off-target effects that can confound results. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally unrelated IL-17A inhibitor as a control. |
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow to help you systematically troubleshoot inconsistent experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action and experimental use of this compound.
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Interleukin-17A (IL-17A).[1][2] It functions by binding to IL-17A, a key pro-inflammatory cytokine, and preventing it from interacting with its receptor, IL-17R.[3] This blockade disrupts the downstream signaling cascade that leads to the production of other inflammatory molecules, such as IL-6 and TNF-α, thereby reducing the inflammatory response.[2][3] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases.
This compound Signaling Pathway Inhibition
The diagram below illustrates how this compound interrupts the IL-17 signaling pathway.
2. What is a standard protocol for an in vitro cell-based assay to test this compound efficacy?
The following is a generalized protocol for assessing the inhibitory activity of this compound on IL-17A-induced cytokine production in a human keratinocyte cell line (e.g., HaCaT).
Protocol: IL-17A Induced IL-6 Production and its Inhibition by this compound in HaCaT Cells
Objective: To determine the IC50 of this compound for the inhibition of IL-17A-induced IL-6 production.
Materials:
-
HaCaT cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-17A
-
This compound
-
Human IL-6 ELISA Kit
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
IL-17A Stimulation: Add 100 µL of recombinant human IL-17A (at a pre-determined optimal concentration, e.g., 50 ng/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Recommended Reagent Concentrations
| Reagent | Working Concentration | Notes |
| HaCaT Cells | 2 x 10^4 cells/well | Ensure cells are in the logarithmic growth phase. |
| Recombinant Human IL-17A | 50 ng/mL | The optimal concentration may vary; perform a dose-response experiment. |
| This compound | 0.1 nM - 10 µM | A wide range is recommended for initial IC50 determination. |
3. How should I prepare and store this compound?
For optimal results, it is crucial to handle and store this compound correctly.
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
By following these guidelines and utilizing the troubleshooting resources provided, you can enhance the reproducibility and reliability of your experimental results with this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Navepdekinra in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent, orally active small molecule inhibitor of Interleukin-17A (IL-17A), a key cytokine in various inflammatory diseases.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which can lead to poor solubility in aqueous buffers.[2] This poor solubility can pose significant challenges for in vitro assays, formulation development, and achieving therapeutic bioavailability.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This is a common issue known as "crashing out." this compound is likely highly soluble in a strong organic solvent like DMSO. When this stock solution is diluted into an aqueous buffer, the drastic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation. Even a small final concentration of DMSO (e.g., <1%) may not be sufficient to keep a poorly soluble compound in solution.[2]
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
A3: The solubility of small molecules with ionizable functional groups is often pH-dependent. While the specific pKa of this compound is not publicly available, its chemical structure suggests it may have basic properties. For weakly basic compounds, solubility generally increases as the pH of the buffer decreases (becomes more acidic).[2] This is because the molecule becomes protonated (ionized), which enhances its interaction with water.
Q4: What are some common strategies to improve the solubility of this compound in aqueous buffers for experimental use?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
pH Optimization: Adjusting the pH of the buffer can significantly impact solubility.
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in the final buffer can improve solubility.
-
Addition of Excipients: Certain excipients can act as solubilizing agents. These include surfactants (e.g., Tween® 80, Polysorbate 80) and cyclodextrins.[3]
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
If you are experiencing precipitation of this compound during your experiments, follow this step-by-step guide to troubleshoot the issue.
Step 1: Initial Assessment and Stock Solution Preparation
-
Confirm Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved. Visually inspect for any particulates. If necessary, gentle vortexing or sonication may be used.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can affect compound stability and solubility.
Step 2: Optimizing Dilution Method
Instead of a single large dilution, perform serial dilutions. First, make intermediate dilutions of your DMSO stock in DMSO before the final dilution into the aqueous buffer. This gradual change in solvent environment can sometimes prevent immediate precipitation.
Step 3: Buffer Composition and pH Adjustment
The composition of your aqueous buffer is a critical factor. The following table provides hypothetical solubility data for this compound in common buffers at different pH values to guide your optimization.
Table 1: Hypothetical Solubility of this compound in Various Buffers
| Buffer System (50 mM) | pH | Expected this compound Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Likely to precipitate. |
| Sodium Citrate | 6.0 | 5 - 10 | Improved solubility over PBS. |
| Sodium Acetate | 5.0 | 20 - 30 | Further improvement in solubility. |
| Glycine-HCl | 3.0 | > 50 | Potentially optimal for solubility. |
Note: This data is illustrative. It is crucial to experimentally determine the optimal pH for your specific assay, ensuring it does not negatively impact your biological system.
Step 4: Incorporating Solubility Enhancers
If pH adjustment is not sufficient or compatible with your experimental setup, consider adding solubility enhancers to your aqueous buffer.
Table 2: Effect of Solubility Enhancers on this compound Solubility in PBS (pH 7.4)
| Excipient | Concentration (% w/v) | Expected this compound Solubility (µg/mL) |
| None | - | < 1 |
| Tween® 80 | 0.01 | 5 - 15 |
| Polysorbate 80 | 0.01 | 5 - 15 |
| HP-β-Cyclodextrin | 1 | 25 - 40 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 6.0, 7.4).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a standard curve of this compound in a suitable solvent (e.g., DMSO or methanol) to quantify the results.
-
Protocol 2: Evaluating the Effect of Excipients on this compound Solubility
-
Prepare Excipient Stock Solutions:
-
Prepare stock solutions of various excipients (e.g., Tween® 80, HP-β-Cyclodextrin) in the desired aqueous buffer (e.g., PBS pH 7.4).
-
-
Solubility Measurement:
-
Prepare a series of buffers containing different concentrations of each excipient.
-
Follow the steps outlined in Protocol 1 (Preparation of Saturated Solutions, Sample Processing, and Quantification) for each buffer containing an excipient.
-
-
Data Analysis:
-
Plot the solubility of this compound as a function of excipient concentration to determine the effectiveness of each solubility enhancer.
-
Visualizations
Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Welcome to the technical support center for Navepdekinra. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in cell culture media, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as DC-806) is a potent and orally active inhibitor of Interleukin-17A (IL-17A).[1] It functions by disrupting the interaction between IL-17A and its receptor, which in turn suppresses the downstream pro-inflammatory signaling pathway.[1] This makes it a compound of interest for research into conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1]
Q2: I am observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A2: this compound is a complex organic molecule and, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation in cell culture media is often due to the compound's concentration exceeding its solubility limit in the aqueous environment of the media. This can be triggered by several factors including high final concentration, improper dilution from a concentrated stock solution ("solvent shock"), suboptimal pH of the media, and interactions with other media components.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: While specific solubility data for this compound in various solvents is not extensively published, hydrophobic compounds of this nature are typically dissolved in a water-miscible organic solvent like Dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: High concentrations of DMSO can be cytotoxic. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines. It is best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cells.[2]
Q5: Can the type of cell culture medium or the presence of serum influence this compound precipitation?
A5: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Components such as salts and the overall pH can affect solubility.[3] Serum proteins, like albumin, can sometimes bind to small molecules, which may either enhance their solubility or potentially contribute to aggregation. Therefore, the specific medium formulation and the percentage of serum used can influence whether this compound remains in solution.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture media, this guide provides a systematic approach to identify and resolve the issue.
Visual Confirmation
Question: How can I be sure that what I'm seeing is this compound precipitate?
Answer: It is important to differentiate between compound precipitation and other issues like microbial contamination. Under a microscope, this compound precipitate will likely appear as amorphous or crystalline particles. This is distinct from the appearance of common microbial contaminants like bacteria (small, motile rods or cocci) or fungi (filamentous hyphae or budding yeast). If you suspect contamination, it is crucial to discard the affected cultures and media to prevent further spread.
Investigating the Cause and Implementing Solutions
Several factors can contribute to compound precipitation. The table below summarizes the potential causes and offers solutions to address them.
| Potential Cause | Description | Recommended Solution |
| High Final Concentration | The concentration of this compound in the cell culture medium exceeds its solubility limit. | Perform a dose-response experiment to determine the optimal, non-precipitating working concentration for your specific cell line and media combination. |
| "Solvent Shock" | Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into the aqueous cell culture medium causes the compound to crash out of solution. | Employ a serial dilution method. First, create an intermediate dilution of the stock in a small volume of complete media (containing serum, if used). Then, add this intermediate dilution to the final volume of media with gentle mixing. |
| Localized High Concentration | Pipetting the stock solution directly into a small area of the media can create a localized zone of high concentration, leading to precipitation. | Add the this compound stock solution drop-wise to the final volume of media while gently swirling the culture vessel to ensure rapid and even dispersion. |
| Suboptimal Media pH | The pH of the cell culture medium can affect the solubility of the compound. | Ensure your cell culture medium is properly buffered and that the CO₂ level in your incubator is correctly calibrated to maintain the target pH. |
| Interaction with Media Components | Components in the media, such as salts or proteins, may interact with this compound and reduce its solubility. | If using serum, consider if reducing the serum concentration is compatible with your cell line. Alternatively, using a carrier protein like bovine serum albumin (BSA) might help to increase the solubility of hydrophobic compounds. |
| Temperature Fluctuations | The solubility of some compounds can be temperature-dependent. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Evaporation | Evaporation from the culture vessel can lead to an increase in the compound's concentration over time. | Maintain proper humidity levels in the incubator and ensure that culture plates or flasks are appropriately sealed. |
Experimental Protocols
Protocol: Determining the Optimal Working Concentration of this compound
This protocol will help you empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without causing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Your specific complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate (e.g., 96-well)
-
Microscope
Procedure:
-
Prepare a Dilution Series: In your complete cell culture medium, prepare a series of dilutions of your this compound stock solution. For example, you could aim for final concentrations ranging from 1 µM to 100 µM.
-
Maintain Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same across all dilutions and does not exceed a non-toxic level for your cells (e.g., 0.5%). Include a vehicle control with only DMSO at this final concentration.
-
Incubate: Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: At various time points (e.g., 1, 4, and 24 hours), visually inspect each dilution for any signs of precipitation.
-
Microscopic Examination: Use a microscope to confirm the presence or absence of precipitate in each dilution.
-
Determine Maximum Solubility: The highest concentration of this compound that remains clear of any precipitate is your maximum working concentration under these specific conditions.
Visualizations
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Navepdekinra, a small molecule inhibitor of Interleukin-17A (IL-17A).[1][2] The resources provided here will help address specific issues that may be encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the pro-inflammatory cytokine IL-17A.[1] It is a small molecule drug candidate, which may offer advantages such as oral bioavailability.[2] By targeting IL-17A, this compound blocks its interaction with the IL-17 receptor complex (IL-17RA/IL-17RC), thereby inhibiting downstream signaling pathways.[3] This ultimately leads to a reduction in the production of inflammatory mediators like other cytokines, chemokines, and antimicrobial peptides.
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary pathway inhibited by this compound is the IL-17 signaling cascade. Upon binding of IL-17A to its receptor, the adaptor protein Act1 is recruited, which in turn activates TRAF6. This leads to the activation of downstream pathways including NF-κB and MAPKs (p38, ERK, JNK), culminating in the expression of various inflammatory genes. This compound is expected to block these downstream events.
Q3: What are the expected on-target effects of this compound in a cellular assay?
A3: In a typical in-vitro setting using cells that respond to IL-17A (e.g., fibroblasts, keratinocytes, or endothelial cells), successful inhibition by this compound should result in a dose-dependent decrease in the production of IL-17A-induced cytokines and chemokines, such as IL-6, CXCL1, and CXCL8 (IL-8).
Q4: Are there known off-target effects for IL-17A inhibitors?
A4: While specific off-target effects for this compound are not publicly documented, the IL-17A class of inhibitors has been associated with certain adverse events in clinical settings. These primarily include an increased risk of infections, particularly mucocutaneous candidiasis, due to the role of IL-17A in host defense against fungi. Paradoxical inflammatory reactions, such as the development or exacerbation of inflammatory bowel disease or pustular psoriasis, have also been reported in rare cases with other IL-17A inhibitors.
Troubleshooting Guides
This section provides guidance on how to address common issues encountered when working with this compound in assays.
Issue 1: High background signal in IL-17A-induced cytokine production assay.
| Potential Cause | Recommended Solution |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to prevent over-confluency. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma. If positive, discard the culture and use a fresh, uncontaminated stock. |
| Reagent Contamination | Use sterile techniques and ensure all reagents are free from endotoxin (B1171834) contamination. |
| Non-specific Antibody Binding (in ELISAs) | Optimize blocking buffers and antibody concentrations. Include an isotype control for your detection antibody. |
Issue 2: The potency (IC50) of this compound varies significantly between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment. |
| Cell Line Health and Passage Number | Use cells within a defined passage range as their responsiveness to IL-17A can change. Ensure cells are healthy and free from contamination. |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in your protocol for both this compound pre-incubation and IL-17A stimulation. |
| Compound Solubility Issues | Confirm the solubility of this compound in your cell culture media. Use a vehicle control to ensure the solvent is not causing any effects. |
Issue 3: Unexpected or paradoxical pro-inflammatory effects observed.
| Potential Cause | Recommended Solution |
| Cytokine Network Rearrangement | Inhibition of IL-17A may lead to a compensatory increase in other pro-inflammatory cytokines like TNF-α in some cellular contexts. |
| Cell Line-Specific Effects | Test this compound in multiple cell lines to determine if the unexpected effects are specific to a particular cellular context. |
| Off-Target Effects | While this compound is designed to be specific for IL-17A, off-target activity cannot be entirely ruled out. |
To investigate this further:
-
Cytokine Profiling: Use a multiplex cytokine assay to analyze the supernatant for a broad range of cytokines to identify any that are unexpectedly upregulated.
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with a different class of IL-17A inhibitor (e.g., a monoclonal antibody like Secukinumab or Ixekizumab) to see if the paradoxical effect is specific to this compound or a general consequence of IL-17A blockade in your system.
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay Using IL-6 Readout in Fibroblasts
Objective: To determine the in-vitro potency of this compound by measuring its ability to inhibit IL-17A-induced IL-6 production in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (supplemented with serum and antibiotics)
-
Recombinant human IL-17A
-
This compound stock solution (in DMSO)
-
Assay medium (serum-free or low-serum medium)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: After 24 hours, gently wash the cells with PBS and replace the medium with 50 µL of the this compound dilutions or vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except the negative control (which receives 50 µL of assay medium).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
-
IL-6 Measurement: Quantify the IL-6 concentration in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Improving Oral Bioavailability of DC-806 in Animal Studies
Disclaimer: Preclinical pharmacokinetic data for DC-806, a proprietary small molecule inhibitor of the pro-inflammatory cytokine IL-17, is not extensively available in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for improving the oral bioavailability of poorly soluble small molecules, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility), and data from analogous compounds. Researchers should consider these as general guidance and adapt them to their specific experimental findings with DC-806.
Troubleshooting Guide: Low Oral Bioavailability of DC-806 in Animal Models
Researchers encountering low or variable oral bioavailability of DC-806 in animal studies can refer to the following troubleshooting guide. The issues are categorized by potential root causes, with suggested solutions and experimental protocols.
Problem 1: Poor Aqueous Solubility and Dissolution Rate
Low aqueous solubility is a common hurdle for small molecule inhibitors and a primary reason for poor oral absorption.
Table 1: Formulation Strategies to Enhance Solubility and Dissolution
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | Significant solubility enhancement; potential for supersaturation. | Can be physically unstable and revert to the crystalline form; requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a fine emulsion or microemulsion in the GI tract. | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and may have issues with stability and in vivo performance. |
| Use of Solubilizing Excipients | Co-solvents, surfactants, and cyclodextrins can increase the solubility of the drug in the formulation. | Straightforward to implement for simple solutions and suspensions. | Potential for in vivo precipitation upon dilution in GI fluids; excipients can have their own physiological effects. |
| Prodrug Approach | A bioreversible derivative of the drug is synthesized with improved solubility. | Can overcome significant solubility limitations. | Requires medicinal chemistry effort; the rate of conversion to the active drug in vivo needs to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
-
Milling: Use a jet mill or ball mill to reduce the particle size of the DC-806 drug substance to the desired range (e.g., <10 µm).
-
Vehicle Preparation: Prepare a suspension vehicle containing a wetting agent (e.g., 0.5% Tween 80) and a viscosity-enhancing agent (e.g., 0.5% methylcellulose) in purified water.
-
Suspension Formulation: Gradually add the micronized DC-806 powder to the vehicle while stirring to ensure a uniform suspension.
-
Particle Size Analysis: Confirm the particle size distribution of the final suspension using laser diffraction or microscopy.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of DC-806 in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Cremophor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.
-
Formulation Preparation: Select a composition from the self-emulsifying region and dissolve DC-806 in the mixture with gentle heating and stirring.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion. Characterize the resulting droplet size.
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class for DC-806, and why is it important?
A1: While not explicitly stated, as a small molecule inhibitor, DC-806 is likely a BCS Class II compound, characterized by high permeability and low solubility. This classification is critical because it indicates that the primary barrier to oral absorption is the drug's dissolution rate in the gastrointestinal fluids. Therefore, formulation strategies should focus on enhancing its solubility and dissolution.
Q2: We are observing high variability in plasma concentrations of DC-806 in our rat studies. What could be the cause?
A2: High variability in exposure is common for poorly soluble compounds. Potential causes include:
-
Inconsistent Dissolution: The drug may not be dissolving uniformly in the GI tract of different animals.
-
Food Effects: The presence or absence of food can significantly alter the GI environment (e.g., pH, bile salt concentration), impacting the dissolution and absorption of the drug. Standardizing the feeding schedule of the animals is crucial.
-
Formulation Instability: The formulation itself may not be robust, leading to precipitation of the drug upon administration.
Q3: How can we assess if DC-806 is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: Efflux transporters can pump the drug back into the intestinal lumen, reducing its net absorption. To investigate this:
-
In Vitro Assays: Conduct a bidirectional Caco-2 permeability assay. A P-gp substrate will show significantly higher transport in the basolateral-to-apical direction compared to the apical-to-basolateral direction.
-
In Vivo Studies: Co-administer DC-806 with a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) in an animal pharmacokinetic study. A significant increase in the oral bioavailability of DC-806 in the presence of the inhibitor would suggest it is a P-gp substrate.
Q4: What are the key differences in the gastrointestinal physiology of common laboratory animals that could affect the oral bioavailability of DC-806?
A4: Yes, there are notable differences:
-
Gastric pH: The gastric pH is generally higher in dogs and rats compared to humans.
-
Intestinal Transit Time: Transit time is typically faster in rodents than in dogs or humans.
-
Bile Salt Concentration: The composition and concentration of bile salts, which aid in the solubilization of lipophilic drugs, can vary between species.
These differences can impact the performance of enabling formulations, and what works in one species may not be optimal in another.
Quantitative Data
Since specific preclinical data for DC-806 is not available, the following table presents representative oral bioavailability data for a similar small molecule IL-17A inhibitor, AN-1605, to provide a reference for expected pharmacokinetic parameters in different animal species.
Table 2: Representative Oral Pharmacokinetic Parameters of an IL-17A Inhibitor (AN-1605) in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | 10 | 1250 | 0.5 | 3480 | 69 |
| Rat | 10 | 850 | 1.0 | 2870 | 45 |
| Dog | 5 | 1500 | 2.0 | 9200 | 101 |
Data is hypothetical and based on publicly available information for analogous compounds for illustrative purposes.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: A workflow for troubleshooting and improving low oral bioavailability.
Caption: Physiological hurdles affecting oral drug bioavailability.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the metabolic stability of Navepdekinra (also known as DC-806) in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its metabolic profile?
This compound (DC-806) is an orally active, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). It was investigated for the treatment of psoriasis. Based on available information, this compound exhibits metabolic stability in rat liver microsomes but shows moderate metabolic clearance in human liver microsomes. The development of this compound was discontinued, and a follow-up molecule with improved metabolic stability, DC-853 (Simepdekinra), is now under investigation.[1][2]
Q2: Has the metabolic stability of this compound been quantitatively assessed?
While clinical trials to assess the metabolism and pharmacokinetics of this compound have been completed, specific quantitative data such as in vitro half-life (t½) and intrinsic clearance (CLint) in human and other species' liver microsomes are not publicly available.[3] The general observation is that it has "moderate" clearance in human liver microsomes.
Q3: Which Cytochrome P450 (CYP) enzymes are responsible for this compound's metabolism?
The specific CYP isozymes involved in the metabolism of this compound have not been publicly disclosed. A Phase 1 clinical trial (NCT06092931) was conducted to evaluate the effect of DC-806 on CYP450 enzymes, but the results are not available in the provided search results.[3] For small molecules, metabolism is often mediated by common CYP enzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.
Troubleshooting Guide for Liver Microsomal Stability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Inaccurate pipetting.- Poor mixing of reagents.- Microsome aggregation.- Compound precipitation. | - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions before dispensing.- Gently vortex microsome suspension before use.- Check compound solubility in the final incubation buffer. The use of a small percentage of organic co-solvent (e.g., <1% DMSO) may be necessary.[4] |
| No metabolism observed for a positive control compound known to be metabolized. | - Inactive NADPH regenerating system.- Degraded microsomes.- Incorrect buffer pH. | - Use a fresh batch of NADPH regenerating system components.- Ensure proper storage of liver microsomes at -80°C and avoid repeated freeze-thaw cycles.- Verify the pH of the incubation buffer (typically pH 7.4). |
| Compound disappears in the absence of NADPH. | - Instability of the compound in the buffer.- Non-CYP mediated metabolism (e.g., by esterases).- Binding to plasticware. | - Run a control incubation without microsomes to check for chemical stability.- Use esterase inhibitors (e.g., sodium fluoride) if hydrolysis is suspected.- Use low-binding plates and centrifuge tubes. |
| Calculated intrinsic clearance (CLint) seems to underpredict in vivo clearance. | - Metabolism by non-microsomal enzymes (e.g., cytosolic enzymes like aldehyde oxidase).- Involvement of extrahepatic metabolism (e.g., in the intestine or kidney).- Other clearance pathways (e.g., renal excretion) are significant. | - Consider performing stability assays in other subcellular fractions like S9 or in hepatocytes, which contain a broader range of enzymes.- Investigate metabolism in extrahepatic tissue microsomes. |
Data Summary
Due to the limited publicly available data for this compound, this table summarizes the qualitative findings.
| Species | Microsomal Fraction | Metabolic Stability | Quantitative Data (t½, CLint) |
| Human | Liver Microsomes (HLM) | Moderate Clearance | Not Publicly Available |
| Rat | Liver Microsomes (RLM) | Stable | Not Publicly Available |
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound like this compound.
1. Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound (this compound) stock solution (e.g., 1 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation:
-
Prepare the incubation buffer and warm to 37°C.
-
Prepare the working solution of the test compound and positive controls by diluting the stock solution in the incubation buffer to the desired concentration (e.g., 2 µM, resulting in a final incubation concentration of 1 µM).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold incubation buffer.
-
-
Incubation:
-
Add the diluted microsome solution to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
Immediately after adding NADPH, add the test compound working solution to the appropriate wells.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold stop solution. The 0-minute time point should be collected immediately after adding the test compound.
-
Vortex the collection plate to mix and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizations
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Navepdekinra.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally administered small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] By targeting IL-17A, this compound disrupts a key signaling pathway involved in various autoimmune and inflammatory diseases.[2][3] IL-17A, primarily produced by Th17 cells, plays a crucial role in host defense against certain pathogens but is also implicated in the pathology of diseases like psoriasis and psoriatic arthritis.[2] this compound's inhibition of IL-17A is designed to reduce the inflammatory cascade.
Q2: What are the common sources of variability in preclinical animal studies with small molecule inhibitors like this compound?
A2: Variability in animal studies can arise from several factors, including:
-
Animal-related factors: Species, strain, age, sex, health status, and genetic background of the animals can all contribute to variability.
-
Drug formulation and administration: Inconsistent formulation, incorrect dosage, or variability in the route and technique of administration can lead to significant differences in drug exposure.
-
Experimental procedures: Differences in housing conditions, diet, handling, and the timing of procedures can introduce variability.
-
Data collection and analysis: Subjectivity in scoring, improper use of measurement tools, and inappropriate statistical methods can affect the results.
Q3: How can I ensure consistent oral dosing of this compound in my animal model?
A3: For consistent oral dosing, it is crucial to:
-
Use a validated and stable formulation of this compound.
-
Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Utilize precise oral gavage techniques to ensure the full dose is delivered to the stomach.
-
Administer the drug at the same time each day to minimize circadian effects on drug metabolism.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large standard deviations in plasma concentrations of this compound at given time points.
-
Inconsistent Cmax and AUC values between animals in the same dose group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Verify dose calculations and ensure accurate animal weights are used.- Confirm the concentration and homogeneity of the dosing formulation.- Ensure proper oral gavage technique to prevent regurgitation or incomplete delivery. |
| Differences in Food Consumption | - Standardize the feeding schedule. Fasting animals before dosing can reduce variability in absorption for some drugs.- Record food consumption to identify any outliers. |
| Interspecies or Strain Differences | - Ensure the use of a single, well-characterized animal strain from a reputable supplier.- Be aware of potential sex-based differences in drug metabolism. |
| Sample Collection and Handling | - Standardize blood collection times and techniques.- Use appropriate anticoagulants and process samples consistently.- Store plasma samples at the correct temperature to prevent degradation of this compound. |
Issue 2: Inconsistent Efficacy in Disease Models
Symptoms:
-
Lack of a clear dose-response relationship.
-
High variability in disease scores or inflammatory markers within the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Disease Induction | - Refine and standardize the disease induction protocol to ensure a consistent baseline disease severity.- Exclude animals that do not meet a predefined disease severity score before starting treatment. |
| Suboptimal Dosing Regimen | - Review pharmacokinetic data to ensure that the dosing regimen maintains plasma concentrations within the therapeutic window.- Consider adjusting the dose or frequency of administration. |
| Subjectivity in Scoring | - Implement blinded scoring procedures to minimize observer bias.- Use clear, objective scoring criteria and ensure all observers are trained on the same criteria. |
| Animal Health Issues | - Monitor animals closely for any signs of secondary infections or other health problems that could affect the disease course.- Consult with veterinary staff to address any health concerns promptly. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Murine Model of Psoriasis
-
Animal Model: Use 8-10 week old female BALB/c mice.
-
Disease Induction: Topically apply a 5% imiquimod (B1671794) cream to the shaved dorsal skin and right ear for 5 consecutive days to induce a psoriasis-like phenotype.
-
Formulation Preparation: Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. Ensure the formulation is a homogenous suspension.
-
Dosing:
-
Begin oral gavage on the same day as the first imiquimod application.
-
Administer this compound once daily at a volume of 10 mL/kg.
-
Weigh animals daily to adjust the dose volume.
-
-
Efficacy Readouts:
-
Measure ear thickness daily using a digital caliper.
-
Score the severity of skin inflammation (erythema, scaling, and thickness) daily using a standardized scoring system (e.g., PASI).
-
Collect skin biopsies at the end of the study for histological analysis (H&E staining) and measurement of pro-inflammatory cytokine mRNA levels (e.g., IL-17A, IL-23) by qPCR.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
-
Animals: Use male Sprague-Dawley rats, 8-10 weeks old.
-
Housing: House animals individually to prevent coprophagy, which can affect drug absorption.
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.25 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog |
| Tmax (h) | 1.5 | 2.0 | 4.0 |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 250 | 950 ± 200 |
| AUC (0-24h) (ng*h/mL) | 4500 ± 900 | 8500 ± 1800 | 11000 ± 2500 |
| Oral Bioavailability (%) | 35 | 50 | 65 |
Disclaimer: The data in this table are for illustrative purposes only and are based on typical values for small molecule inhibitors. They are not actual study data for this compound.
Mandatory Visualizations
Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical animal studies.
References
Validation & Comparative
In the landscape of targeted therapies for autoimmune diseases, the inhibition of Interleukin-17A (IL-17A) has emerged as a pivotal strategy. This comparison guide provides a detailed in vitro potency analysis of two distinct IL-17A inhibitors: navepdekinra, an orally active small molecule, and secukinumab, a human monoclonal antibody. This report is tailored for researchers, scientists, and drug development professionals, offering a clear comparison based on available experimental data.
Quantitative Potency Analysis
The in vitro potency of this compound and secukinumab has been evaluated in various cell-based assays. While direct head-to-head studies are limited, publicly available data allows for a comparative assessment of their half-maximal inhibitory concentrations (IC50).
| Compound | Drug Class | Assay Type | Cell Line | Measured Endpoint | IC50 |
| This compound | Small Molecule Inhibitor | Not Specified | Not Specified | Not Specified | 10.81 nM[1] |
| Secukinumab | Monoclonal Antibody | IL-17A-induced IL-6 Release | Normal Human Dermal Fibroblasts (NHDF) | IL-6 Production | ~273 nM* |
| Note: The IC50 for secukinumab was reported as 41 ng/mL and has been converted to nM for comparative purposes, assuming an approximate molecular weight of 151 kDa. |
It is crucial to note that these IC50 values are derived from different studies and likely different experimental conditions, which can significantly influence the outcome. Therefore, this comparison should be interpreted with caution. A separate study reported an IC90 value for secukinumab of 956.2 ng/mL in an IL-6 release assay, further highlighting the variability based on experimental setup[2].
Mechanism of Action and Signaling Pathway
Both this compound and secukinumab target the pro-inflammatory cytokine IL-17A, but through different mechanisms inherent to their molecular nature. Secukinumab, as a monoclonal antibody, binds directly to the IL-17A cytokine, preventing it from interacting with its receptor complex (IL-17RA/RC). This compound, a small molecule inhibitor, is designed to disrupt the IL-17A protein-receptor interaction, thereby suppressing the downstream pro-inflammatory signaling pathway[1].
The binding of IL-17A to its receptor initiates a signaling cascade that is central to the pathogenesis of several autoimmune diseases. The following diagram illustrates this pathway and the points of inhibition for both drugs.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of Navepdekinra (DC-806), an investigational small molecule inhibitor of Interleukin-17A (IL-17A), and Ixekizumab, a well-established monoclonal antibody targeting IL-17A. While the development of this compound has been discontinued, an examination of its early clinical trial data alongside the extensive data for Ixekizumab offers valuable insights into the therapeutic potential and challenges of targeting the IL-17 pathway with different modalities.
Mechanism of Action: Targeting the IL-17A Pathway
Both this compound and Ixekizumab exert their therapeutic effects by inhibiting the pro-inflammatory cytokine IL-17A. IL-17A is a key driver of inflammation in several autoimmune diseases, including psoriasis and psoriatic arthritis. It is primarily produced by Th17 cells and, upon binding to its receptor on various cell types, triggers a signaling cascade that leads to the production of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This ultimately results in the recruitment of neutrophils and other immune cells to the site of inflammation, contributing to tissue damage.
Ixekizumab, a humanized IgG4 monoclonal antibody, directly binds to IL-17A, preventing it from interacting with its receptor.[1] In contrast, this compound is a small molecule inhibitor designed to achieve the same outcome through a different molecular approach, offering the potential for oral administration.[1]
Efficacy Data: A Head-to-Head Look
A direct head-to-head clinical trial comparing this compound and Ixekizumab has not been conducted. Therefore, this comparison relies on data from their respective clinical trial programs. It is important to note that the data for this compound is from a Phase 1 trial, which is primarily designed to assess safety and tolerability, with efficacy as an exploratory endpoint. In contrast, Ixekizumab's efficacy has been robustly established in multiple large-scale Phase 3 trials.
Plaque Psoriasis
| Efficacy Endpoint | This compound (DC-806) - Phase 1 (4 weeks)[2] | Ixekizumab - UNCOVER-1, -2, -3 (12 weeks)[3] |
| Mean % reduction in PASI | 43.7% (high dose group) vs 13.3% (placebo) | - |
| PASI 75 | Not Reported | ~89% (Q2W), ~82% (Q4W) |
| PASI 90 | Not Reported | ~71% (Q2W), ~60% (Q4W) |
| PASI 100 | Not Reported | ~41% (Q2W), ~35% (Q4W) |
| sPGA (0,1) | Not Reported | ~82% (Q2W), ~75% (Q4W) |
PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; Q2W: every 2 weeks; Q4W: every 4 weeks.
The Phase 1 data for this compound showed a statistically significant reduction in PASI scores compared to placebo after 4 weeks of treatment.[2] However, the magnitude of this effect is difficult to directly compare to the 12-week data from the Phase 3 trials of Ixekizumab, which demonstrated high rates of achieving PASI 75, 90, and even 100, indicating substantial to complete skin clearance for a majority of patients.[3]
Psoriatic Arthritis
No clinical trial data is available for this compound in patients with psoriatic arthritis. Ixekizumab has demonstrated significant efficacy in this patient population. In the SPIRIT-H2H trial, a head-to-head study against adalimumab, Ixekizumab showed superiority in achieving a combined endpoint of ACR50 and PASI 100 at 24 weeks.[4][5]
| Efficacy Endpoint (at 24 weeks) | Ixekizumab - SPIRIT-H2H[4][5] | Adalimumab - SPIRIT-H2H[4][5] |
| Simultaneous ACR50 and PASI 100 | 36% | 28% |
| ACR50 | 51% | 47% |
| PASI 100 | 60% | 47% |
ACR50: American College of Rheumatology 50% improvement; PASI 100: 100% improvement in Psoriasis Area and Severity Index.
Experimental Protocols
This compound (DC-806) Phase 1c Study in Psoriasis
-
Study Design: This was a proof-of-concept Phase 1c study.[2]
-
Participants: Patients with psoriasis.[2]
-
Intervention: Oral administration of DC-806 at a high dose or placebo for 4 weeks.[2]
-
Primary Endpoint: Safety and tolerability.[2]
-
Exploratory Efficacy Endpoint: Mean percentage reduction in Psoriasis Area and Severity Index (PASI) from baseline.[2]
Ixekizumab UNCOVER Program (UNCOVER-1, -2, and -3) in Plaque Psoriasis
-
Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo- and/or active-controlled (etanercept) parallel-group studies.[3][6][7]
-
Participants: Adults with moderate-to-severe plaque psoriasis.[3][6][7]
-
Intervention: Subcutaneous injections of Ixekizumab (80 mg every 2 weeks or 4 weeks, following a 160 mg starting dose), placebo, or etanercept (in UNCOVER-2 and -3) for an initial 12-week induction period.[3][6][7]
-
Co-Primary Efficacy Endpoints (at week 12):
References
- 1. What are the key players in the pharmaceutical industry targeting IL-17A? [synapse.patsnap.com]
- 2. DICE Therapeutics Announces Positive Topline Data from [globenewswire.com]
- 3. academic.oup.com [academic.oup.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Ixekizumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
Oral IL-17 Inhibitors: A Comparative Analysis of DC-806 and Other Pipeline Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of treating autoimmune diseases is rapidly evolving, with a significant focus on developing orally available therapies that can match the efficacy of injectable biologics. The Interleukin-17 (IL-17) pathway is a clinically validated and highly pursued target in this arena. This guide provides a comparative overview of DC-806, an oral IL-17A inhibitor, against other emerging oral IL-17 inhibitors, with a focus on available preclinical and clinical data.
Introduction to Oral IL-17 Inhibition
Interleukin-17A (IL-17A) is a key cytokine in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. By promoting the release of pro-inflammatory cytokines and chemokines, IL-17A drives the chronic inflammation characteristic of these conditions. While injectable monoclonal antibodies targeting the IL-17 pathway have demonstrated significant therapeutic success, the development of potent and selective oral small-molecule inhibitors remains a major goal to improve patient convenience and accessibility. This guide focuses on DC-806 and its standing relative to other oral IL-17 inhibitors in development.
The IL-17 Signaling Pathway
The binding of the IL-17A homodimer or the IL-17A/F heterodimer to the IL-17RA/RC receptor complex initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of NF-κB and MAPK signaling pathways. These pathways culminate in the transcription of pro-inflammatory genes. The following diagram illustrates this critical pathway.
Comparative Analysis of Oral IL-17 Inhibitors
The following tables summarize the available data for DC-806 and other oral IL-17 inhibitors in the clinical development pipeline. It is important to note that publicly available data for many of these compounds, particularly quantitative preclinical data, is limited.
Table 1: Preclinical and In Vitro Data
| Compound | Target(s) | IC50 | Preclinical Models and Key Findings |
| DC-806 | IL-17A | 10.81 nM[1] | Rat Collagen-Induced Arthritis (CIA) Model: Showed 28.10% inhibition of arthritis at 25 mg/kg administered orally twice daily for 9 days[1]. |
| DC-853 | IL-17A | More potent than DC-806 (specific values not disclosed) | Rat Collagen-Induced Arthritis (CIA) Model: Matches the level of IL-17 inhibition by an anti-IL-17 antibody and DC-806 at lower doses than DC-806. |
| LEO 153339 | IL-17A | Data not publicly available | Animal Studies: Preclinical studies in animals have been conducted, but specific efficacy data is not publicly available[2]. |
| ASC50 | IL-17 | Data not publicly available | Non-Human Primate Studies: Demonstrated higher systemic exposure, a longer half-life, and lower clearance compared to a clinical-stage oral IL-17 inhibitor[3][4][5][6]. Showed robust efficacy in animal models of psoriasis[5][6]. |
Table 2: Clinical Trial Data and Status
| Compound | Phase of Development | Study Design | Key Efficacy and Safety Findings |
| DC-806 | Phase 2b (Development subsequently discontinued)[7] | Phase 1: Randomized, double-blind, placebo-controlled SAD, MAD, and proof-of-concept in psoriasis patients[8]. | Efficacy (Phase 1c, 4 weeks): 43.7% mean reduction in PASI score from baseline in the high dose group (800 mg BID) versus 13.3% in the placebo group (exploratory p=0.0008)[3][4][6][9]. Safety: Well-tolerated with no serious adverse events, dose-limiting toxicities, or treatment-related discontinuations. Adverse events were mild to moderate[3][8]. |
| DC-853 | Phase 2 | Phase 1: Initiated in healthy volunteers. | Data not yet publicly available. Described as having improved potency and metabolic stability compared to DC-806[10]. |
| LEO 153339 | Phase 1 | Phase 1: Randomized, double-blind, single and multiple ascending dose trial in healthy subjects (Completed)[11][12][13][14]. | Results have not been publicly released[12][13][14]. |
| ASC50 | Phase 1 | Phase 1: Randomized, double-blind, placebo-controlled, SAD and MAD study in healthy participants and patients with mild-to-moderate plaque psoriasis[1][3][15][16][17]. | Topline data is anticipated in the near future[1][15][17]. |
Experimental Protocols
Detailed experimental protocols for proprietary compounds are often not fully disclosed in the public domain. However, based on available information and standard industry practices, the following outlines the likely methodologies used.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) for these compounds is likely determined using a cell-based assay that measures the inhibition of IL-17A-induced cytokine or chemokine production.
General Protocol:
-
Cell Culture: A human cell line responsive to IL-17A stimulation (e.g., human dermal fibroblasts or keratinocytes) is cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with serial dilutions of the test inhibitor (e.g., DC-806) for a specified period.
-
IL-17A Stimulation: Recombinant human IL-17A is added to the cell cultures to induce the production of a downstream inflammatory mediator, such as CXCL1 or IL-6.
-
Quantification: After an incubation period, the supernatant is collected, and the concentration of the induced cytokine/chemokine is measured using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Preclinical Animal Models
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model (Mouse): This is a widely used model that recapitulates many features of human psoriasis.
General Protocol:
-
Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: The test compound is administered orally at various doses, typically starting from the first day of imiquimod application and continuing throughout the study.
-
Assessment: Disease severity is evaluated daily using a scoring system that assesses erythema (redness), scaling, and skin thickness. At the end of the study, skin biopsies are collected for histological analysis (e.g., measurement of epidermal thickness) and analysis of inflammatory gene expression (e.g., via qPCR for IL-17, IL-23).
Collagen-Induced Arthritis (CIA) Model (Rat/Mouse): This model is relevant for psoriatic arthritis and other inflammatory arthritides.
General Protocol:
-
Immunization: Animals are immunized with an emulsion of type II collagen and an adjuvant to induce an autoimmune response against the collagen in their joints. A booster immunization is typically given after a set period.
-
Treatment: Oral administration of the test compound begins either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).
Phase 1 Clinical Trial Design (SAD/MAD)
The initial clinical evaluation of these oral inhibitors typically follows a standard Phase 1 design to assess safety, tolerability, and pharmacokinetics (PK) in healthy volunteers, often with a cohort of patients to obtain early signals of efficacy.
Summary and Future Outlook
DC-806 has demonstrated promising early clinical proof-of-concept in psoriasis, with a favorable safety and pharmacokinetic profile in its Phase 1 trial. However, its development was discontinued (B1498344) by Eli Lilly in favor of a more potent follow-on molecule, DC-853. This highlights the competitive nature of the oral IL-17 inhibitor space, where achieving "best-in-class" status is a key driver of development decisions.
Other contenders, such as ASC50 and LEO 153339, are advancing through early-stage clinical trials. While detailed comparative data is still limited, the preclinical profile of ASC50 suggests potential for a favorable dosing regimen. The lack of publicly available results for LEO 153339's Phase 1 trial makes its current standing difficult to assess.
The successful development of a safe and effective oral IL-17 inhibitor would represent a significant advancement in the treatment of autoimmune diseases, offering patients a more convenient alternative to injectable biologics. Continued monitoring of the clinical development of DC-853, ASC50, and other emerging oral IL-17 inhibitors will be crucial in determining the future landscape of this therapeutic area. As more data becomes available, a clearer picture of the comparative efficacy and safety of these agents will emerge, ultimately informing clinical practice and future drug development efforts.
References
- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical study models of psoriasis: State-of-the-art techniques for testing pharmaceutical products in animal and nonanimal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of IL-17 Function and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmexec.com [pharmexec.com]
- 6. ASC50: Ascletis Pharma's Breakthrough in Psoriasis Therapy Drives Market Disruption and Investment Opportunity [ainvest.com]
- 7. Determination of Interleukin-17A and Interferon-γ Production in γδ, CD4+, and CD8+ T Cells Isolated from Murine Lymphoid Organs, Perivascular Adipose Tissue, Kidney, and Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. southernstarresearch.com [southernstarresearch.com]
- 11. LEO-153339 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaji.net [oaji.net]
- 15. cusabio.com [cusabio.com]
- 16. Ascletis Pharma begins patient dosing in US phase I study of ASC50, an oral small molecule IL-17 inhibitor for psoriasis treatment [pharmabiz.com]
- 17. Ascletis Announces First Participants Dosed in U.S. Phase I Clinical Study of ASC50, a Potential Best-in-Class Oral Small Molecule IL-17 Inhibitor for the Treatment of Psoriasis [prnewswire.com]
A Head-to-Head Comparison of Small Molecule IL-17A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. While monoclonal antibodies targeting the IL-17 pathway have demonstrated clinical efficacy, the development of orally bioavailable small molecule inhibitors represents a significant therapeutic advance.[1][2] This guide provides a head-to-head comparison of emerging small molecule IL-17A inhibitors, presenting publicly available quantitative data, detailed experimental methodologies, and a visualization of the IL-17A signaling pathway.
Quantitative Performance Data
The following table summarizes the reported bioactivity of several small molecule IL-17A inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.
| Compound/Series | Target | Binding Affinity (Kd) | Biochemical IC50 | Cellular IC50 | Assay Type | Cell Line | Source |
| Macrocycles 4, 5, & 6 | IL-17A | < 100 nM | - | < 1.0 µM | IL-17A-induced IL-6/IL-8 production | HT-29 | [1] |
| Macrocycles 2 & 3 | IL-17A | < 200 nM | < 35 nM | < 540 nM | FRET | Keratinocytes | [1][3] |
| LY3509754 | IL-17A | - | < 9.45 nM | 9.3 nM | AlphaLISA | HT-29 | [4] |
| HitGen Compounds (e.g., 35, 36) | IL-17A/IL-17RA | - | - | < 100 nM | IL-17A neutralization | - | [1] |
| Eli Lilly Compounds (e.g., 55, 56) | IL-17A/IL-17RA | - | - | 9.3 nM (55), 2.8 nM (56) | IL-17A neutralization | HT-29 | [1] |
| Leo Pharma Compounds (e.g., 50, 51) | IL-17A/IL-17RA | - | - | < 10 µM | IL-17A/A or IL-17A/F HEK-blue cell assay | HEK-blue | [1] |
| Compound 1 (Linear Peptide) | IL-17A | 0.66 µM | 1.14 µM | - | FRET | - | [3] |
IL-17A Signaling Pathway
The binding of the homodimeric IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells initiates a downstream signaling cascade. This ultimately leads to the activation of transcription factors, such as NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.[1]
Caption: IL-17A signaling pathway leading to inflammatory gene expression.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate small molecule IL-17A inhibitors. Specific details may vary between laboratories and commercial kits.
LanthaScreen™ TR-FRET Assay (Biochemical IC50)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying the binding of a small molecule to a target protein. In the context of IL-17A, a competitive binding assay format is often employed.
Principle: This assay measures the displacement of a fluorescently labeled tracer from a terbium-labeled anti-tag antibody bound to a tagged IL-17A protein. When the tracer is bound to the antibody-protein complex, FRET occurs. A small molecule inhibitor that binds to IL-17A will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, terbium-labeled anti-tag antibody, fluorescently labeled tracer, and tagged IL-17A protein at desired concentrations.
-
Compound Plating: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and add to a low-volume 384-well plate.
-
Reagent Addition: Add the IL-17A protein and terbium-labeled antibody complex to the wells containing the test compounds and incubate.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor terbium and the acceptor fluorescein).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
AlphaLISA Assay (Biochemical IC50)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure the inhibition of the IL-17A/IL-17RA interaction.
Principle: In the presence of the IL-17A/IL-17RA interaction, Donor and Acceptor beads are brought into close proximity, resulting in a chemiluminescent signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the signal.
General Protocol:
-
Reagent Preparation: Prepare AlphaLISA buffer, biotinylated IL-17A, acceptor bead-conjugated anti-IL-17RA antibody, and streptavidin-coated donor beads.
-
Compound Plating: Serially dilute test compounds and add to a 384-well plate.
-
Reagent Incubation: Add the biotinylated IL-17A and acceptor bead-conjugated antibody to the wells and incubate.
-
Donor Bead Addition: Add the streptavidin-coated donor beads to all wells.
-
Incubation: Incubate the plate in the dark at room temperature.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration to calculate the IC50 value.
Cell-Based IL-17A-Induced Cytokine Production Assay (Cellular IC50)
This assay measures the ability of a small molecule to inhibit the downstream effects of IL-17A signaling in a cellular context, such as the production of IL-6 or IL-8.
Principle: Cells that express the IL-17 receptor (e.g., HT-29, primary keratinocytes) are stimulated with IL-17A in the presence of varying concentrations of an inhibitor. The amount of a downstream cytokine (e.g., IL-6, IL-8) secreted into the cell culture supernatant is then quantified.
General Protocol:
-
Cell Culture: Plate cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specified period.
-
IL-17A Stimulation: Add a pre-determined concentration of recombinant human IL-17A to the wells (often in combination with TNF-α to potentiate the signal).
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production (e.g., 24-48 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6 or IL-8) in the supernatant using a suitable method, such as ELISA or a bead-based immunoassay.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the cellular IC50 value.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of small molecule IL-17A inhibitors.
Caption: A typical workflow for small molecule IL-17A inhibitor discovery.
This guide provides a snapshot of the current landscape of small molecule IL-17A inhibitors. As research in this area is rapidly advancing, it is anticipated that more potent and selective compounds with favorable pharmacokinetic properties will emerge. The methodologies and data presented here offer a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
Navepdekinra (also known as DC-806) is an orally active, potent small molecule inhibitor of Interleukin-17A (IL-17A)[1]. It functions by disrupting the interaction between IL-17A and its receptor, IL-17RA, thereby suppressing the downstream pro-inflammatory signaling cascade[1]. This guide provides a comparative overview of this compound's selectivity profile, drawing from available data and outlining the experimental methodologies used to assess such targeted therapies.
Selectivity Profile of this compound
This compound is characterized as a highly potent inhibitor of IL-17A, with a reported half-maximal inhibitory concentration (IC50) of 10.81 nM[1]. This indicates a strong targeted activity against the IL-17A signaling pathway.
While direct, publicly available experimental data from a broad cytokine panel screening of this compound is limited, its mechanism as a small molecule designed to block a specific protein-protein interaction suggests a high degree of selectivity. Unlike broader anti-inflammatory agents, its targeted design is intended to minimize off-target effects on other cytokine pathways.
The following table summarizes the known inhibitory activity of this compound against IL-17A. Data for other key pro-inflammatory cytokines are not available in the public domain and would typically be generated during preclinical development to establish a comprehensive selectivity profile.
| Cytokine Target | This compound (DC-806) IC50 |
| Interleukin-17A (IL-17A) | 10.81 nM[1] |
| Interleukin-1α (IL-1α) | Data not publicly available |
| Interleukin-1β (IL-1β) | Data not publicly available |
| Interleukin-1 Receptor Antagonist (IL-1Ra) | Data not publicly available |
| Interleukin-18 (IL-18) | Data not publicly available |
| Tumor Necrosis Factor-α (TNF-α) | Data not publicly available |
Visualizing the Mechanism of Action
The diagram below illustrates the IL-17 signaling pathway and the point of intervention for this compound.
Experimental Protocols for Selectivity Profiling
The selectivity of a cytokine inhibitor like this compound is typically determined using a variety of immunoassays and biophysical techniques. Below are representative protocols for two common methods.
Multiplex Cytokine Inhibition Assay (Luminex Platform)
This assay allows for the simultaneous measurement of multiple cytokines in a single sample, providing a high-throughput method for assessing inhibitor selectivity.
Objective: To determine the IC50 of this compound against a panel of cytokines produced by stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))
-
This compound (in a suitable solvent like DMSO)
-
Luminex multiplex cytokine assay kit (containing capture antibody-coupled beads, detection antibodies, and standards for cytokines of interest, e.g., IL-1α, IL-1β, IL-6, IL-8, IL-17A, TNF-α)
-
Luminex instrument and software
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Inhibitor Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Luminex Assay:
-
Prepare the multiplex bead solution and add to a new 96-well filter plate.
-
Wash the beads according to the kit manufacturer's protocol.
-
Add the collected cell culture supernatants and cytokine standards to the wells.
-
Incubate on a shaker at room temperature for the recommended time.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in assay buffer.
-
-
Data Acquisition: Acquire the data on a Luminex instrument.
-
Data Analysis: Calculate the concentration of each cytokine in the samples using the standard curves. Determine the IC50 value for this compound for each cytokine by plotting the percent inhibition against the log of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
Objective: To determine the binding affinity (KD) of this compound to IL-17A and other cytokines.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human cytokines (IL-17A, IL-1α, IL-1β, etc.)
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant cytokine (e.g., IL-17A) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the cytokine to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized cytokine surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) over time.
-
-
Dissociation:
-
Flow running buffer over the chip to monitor the dissociation of this compound from the cytokine.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Repeat the procedure for other cytokines to assess binding selectivity.
-
Conclusion
This compound is a potent and, by design, selective inhibitor of IL-17A. While comprehensive public data on its activity against a wide range of other cytokines is not available, the standard preclinical drug development process would involve extensive selectivity profiling using techniques such as multiplex cytokine assays and surface plasmon resonance. The high potency against its intended target, IL-17A, underscores its potential as a targeted therapeutic for IL-17A-mediated inflammatory diseases. Further research and publication of detailed selectivity data will provide a more complete understanding of its therapeutic profile.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Navepdekinra (also known as DC-806 or LY4100504), an orally active, small-molecule inhibitor of Interleukin-17A (IL-17A).[1] Due to the discontinuation of its development, publicly available data on its cross-species reactivity is limited.[2] This document summarizes the available information and presents generalized experimental protocols for assessing the cross-reactivity of small-molecule cytokine inhibitors.
Quantitative Data Summary
This compound was developed as a potent inhibitor of the IL-17A signaling pathway.[1] While comprehensive species cross-reactivity data is not available in the public domain, the following information has been reported:
| Species | Target | Assay | Value | Reference |
| Human | IL-17A | Biochemical Inhibition Assay | IC50 = 10.81 nM | [1] |
| Rat | IL-17A | In vivo Collage-Induced Arthritis (CIA) model | Showed 28.10% inhibition of arthritis at 25 mg/kg, p.o., b.i.d. | [1] |
Note: The activity in a rat model suggests that this compound is biologically active against rat IL-17A. However, without direct binding or in vitro functional data, a direct comparison of potency between human and rat IL-17A cannot be definitively made from this information alone. The lack of published data for other common preclinical species such as mouse and cynomolgus monkey is a significant data gap.
IL-17A Signaling Pathway
The following diagram illustrates the signaling pathway of IL-17A. This compound acts by disrupting the interaction between IL-17A and its receptor, IL-17RA, thereby inhibiting downstream pro-inflammatory signaling.[1]
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the species cross-reactivity of a small-molecule inhibitor like this compound, a series of binding and functional assays should be performed.
Target Binding Affinity Assessment (Biochemical Assay)
Objective: To determine and compare the binding affinity (e.g., KD, Ki) or inhibitory potency (IC50) of the compound against IL-17A from different species (e.g., human, mouse, rat, cynomolgus monkey).
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant IL-17A protein from each species of interest is immobilized on a sensor chip surface.
-
Binding Analysis: A series of concentrations of this compound are flowed over the sensor chip surface. The association and dissociation of the compound to the immobilized IL-17A are measured in real-time by detecting changes in the refractive index.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparison: The KD values across different species are compared to determine the cross-reactivity profile. A lower KD value indicates a higher binding affinity.
Functional Inhibition Assessment (Cell-Based Assay)
Objective: To measure the ability of the compound to inhibit IL-17A-induced cellular responses in cells from different species.
Methodology: IL-17A-induced IL-6 Secretion Assay
-
Cell Culture: Select cell lines that express the IL-17A receptor and produce a measurable downstream signal upon stimulation. For example, mouse embryonic fibroblasts (MEFs) for murine IL-17A and human dermal fibroblasts for human IL-17A.
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for a specified period (e.g., 1 hour).
-
Cytokine Stimulation: Recombinant IL-17A from the corresponding species is added to the cells to induce a response (e.g., IL-6 secretion).
-
Quantification of Response: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of secreted IL-6 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IL-6 concentrations are plotted against the this compound concentrations, and a dose-response curve is generated to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the IL-17A-induced IL-6 secretion.
-
Comparison: The IC50 values obtained for each species are compared to assess the functional cross-reactivity.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the species cross-reactivity of a small-molecule inhibitor.
Conclusion
While this compound showed promise as a potent oral inhibitor of human IL-17A and demonstrated in vivo activity in a rat model, a comprehensive public profile of its cross-reactivity across key preclinical species is lacking. The provided experimental protocols offer a standard framework for researchers aiming to conduct such comparative studies for this or other small-molecule cytokine inhibitors. A thorough understanding of a drug candidate's species cross-reactivity is crucial for the appropriate selection of animal models for efficacy and toxicology studies and for the successful translation of preclinical findings to clinical development.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the discontinued (B1498344) investigational oral IL-17A inhibitor, Navepdekinra (also known as DC-806), against key approved therapies for moderate-to-severe plaque psoriasis. While clinical development of this compound has ceased, its novel approach as an oral small molecule targeting a validated pathway warrants a retrospective evaluation of its therapeutic potential. This document objectively compares its mechanism of action and available data with established injectable anti-IL-17 biologics, Secukinumab and Ixekizumab, and the oral TYK2 inhibitor, Deucravacitinib (B606291). The information is intended to inform future drug development efforts in immunology.
Comparative Efficacy of Key Psoriasis Therapies
The following tables summarize the efficacy of approved IL-17 and TYK2 inhibitors in achieving key clinical endpoints in their respective Phase 3 clinical trials. Data for this compound is not available due to its early stage of development at the time of discontinuation. The primary endpoint for psoriasis trials is typically the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90, respectively).
| Table 1: PASI 75 and PASI 90 Response Rates at Week 16 | ||||
| Drug | Trial(s) | PASI 75 (%) | PASI 90 (%) | Placebo (%) |
| Deucravacitinib 6 mg QD | POETYK PSO-1 | 58.4 | Not Reported | 12.7 |
| POETYK PSO-2 | 53.6 | Not Reported | 9.4 | |
| Secukinumab 300 mg | ERASURE | 81.6 | 59.2 | 4.5 |
| FIXTURE | 77.1 | 54.2 | 4.9 | |
| Ixekizumab 80 mg Q2W | UNCOVER-2 | 89.7 | 70.9 | 2.4 |
| UNCOVER-3 | 87.3 | 68.1 | 7.3 |
Note: Data presented is from individual clinical trials and not from head-to-head studies unless specified. Cross-trial comparisons should be made with caution.
| Table 2: Head-to-Head Comparative Efficacy | |||
| Comparison | Trial | Endpoint | Result |
| Deucravacitinib vs. Apremilast (B1683926) | POETYK PSO-1 | PASI 75 at Wk 16 | 58.4% vs. 35.1% |
| Ixekizumab vs. Ustekinumab | IXORA-S | PASI 90 at Wk 12 | 72.8% vs. 42.2% |
| Secukinumab vs. Ustekinumab | CLEAR | PASI 90 at Wk 16 | 79.0% vs. 57.6% |
| Ixekizumab vs. Secukinumab | Real-world study | PASI 90 at Wk 48 | Significantly more patients on Ixekizumab achieved PASI 90 |
Mechanism of Action: Targeting the IL-23/IL-17 Axis
This compound was designed as a small molecule inhibitor of Interleukin-17A (IL-17A), a key cytokine in the pathogenesis of psoriasis. The diagram below illustrates the IL-17 signaling pathway and the points of intervention for the therapies discussed.
Caption: IL-17 signaling pathway in psoriasis and points of therapeutic intervention.
Experimental Protocols
The following are summaries of the study designs for the pivotal Phase 3 trials of the comparator drugs.
Deucravacitinib: POETYK PSO-1 and PSO-2 Trials
-
Study Design: These were global, 52-week, randomized, double-blind, placebo- and active-controlled Phase 3 trials.[1]
-
Patient Population: Adults with moderate-to-severe plaque psoriasis who were candidates for systemic therapy or phototherapy. Key inclusion criteria included a PASI score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[2]
-
Treatment Arms: Patients were randomized in a 1:2:1 ratio to receive placebo, deucravacitinib (6 mg once daily), or apremilast (30 mg twice daily).[1][3]
-
Primary Endpoints: The co-primary endpoints were the percentage of patients achieving PASI 75 and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16, compared to placebo.[4]
-
Secondary Endpoints: Key secondary endpoints included comparisons of PASI 75 and sPGA 0/1 rates versus apremilast at week 16.
Secukinumab: ERASURE and FIXTURE Trials
-
Study Design: These were randomized, double-blind, placebo-controlled (ERASURE and FIXTURE) and active-controlled (FIXTURE) Phase 3 trials with a 52-week duration.[3]
-
Patient Population: Adults with moderate-to-severe plaque psoriasis.
-
Treatment Arms:
-
Dosing Schedule: Secukinumab was administered at weeks 0, 1, 2, 3, and 4, and then every 4 weeks.[3]
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving PASI 75 and an IGA score of 0 or 1 at week 12, compared to placebo.
Ixekizumab: UNCOVER-1, -2, and -3 Trials
-
Study Design: These were three Phase 3, multicenter, randomized, double-blind, controlled trials. UNCOVER-1 and UNCOVER-2 had a 60-week duration, while UNCOVER-3 was 12 weeks.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis.
-
Treatment Arms:
-
UNCOVER-1: Compared two dosing regimens of ixekizumab with placebo.
-
UNCOVER-2 and -3: Compared two dosing regimens of ixekizumab with both placebo and etanercept.
-
-
Dosing Schedule: Ixekizumab was administered every 2 or 4 weeks after a starting dose.
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving sPGA 0/1 and PASI 75 at week 12.
Hypothetical Experimental Workflow for this compound (Phase 1)
The following diagram illustrates a typical clinical trial workflow for a first-in-human, Phase 1 study of an oral small molecule like this compound.
Caption: A representative workflow for a Phase 1 clinical trial of an oral psoriasis drug.
Conclusion
This compound represented a promising therapeutic approach as an oral IL-17A inhibitor, a modality that could offer greater convenience compared to the established injectable anti-IL-17 biologics. While its development was discontinued, the rationale for an effective oral agent targeting this key psoriatic pathway remains strong. The available data from its Phase 1 trial suggested a favorable safety and pharmacokinetic profile.
In comparison, the injectable anti-IL-17A biologics, Secukinumab and Ixekizumab, have demonstrated high levels of efficacy in achieving skin clearance in patients with moderate-to-severe psoriasis. The oral TYK2 inhibitor, Deucravacitinib, offers a convenient oral alternative, though its efficacy profile in achieving the highest levels of skin clearance (PASI 90/100) appears to be lower than that of the anti-IL-17 biologics in cross-trial comparisons.
The therapeutic landscape of psoriasis continues to evolve, with a clear need for oral therapies that can match the high efficacy of biologics while maintaining a favorable safety profile. The exploration of novel small molecules targeting the IL-17 pathway, as exemplified by the initial development of this compound, remains a scientifically valid and clinically relevant endeavor for future drug discovery and development programs.
References
- 1. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Bristol Myers Squibb - New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct therapeutic agents targeting the Interleukin-17 (IL-17) pathway: Navepdekinra (DC-806), an orally available small molecule inhibitor of IL-17A, and brodalumab, a human monoclonal antibody directed against the IL-17 receptor A (IL-17RA). While both agents aim to mitigate the pro-inflammatory effects of the IL-17 family of cytokines, their differing mechanisms of action, molecular modalities, and clinical development statuses present a compelling case for comparative evaluation. This document synthesizes available preclinical and clinical data to offer insights into their respective pharmacological profiles.
At a Glance: Key Differences
| Feature | This compound (DC-806) | Brodalumab |
| Target | Interleukin-17A (IL-17A) | Interleukin-17 Receptor A (IL-17RA) |
| Modality | Small molecule | Human monoclonal IgG2 antibody |
| Administration | Oral | Subcutaneous injection |
| Mechanism | Directly binds to and neutralizes the IL-17A cytokine, preventing its interaction with the IL-17RA/RC receptor complex. | Binds to the IL-17RA subunit of the receptor complex, blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17C, IL-17A/F heterodimer, and IL-25.[1][2] |
| Development Status | Discontinued | Approved for moderate-to-severe plaque psoriasis. |
Mechanism of Action: A Tale of Two Strategies
The IL-17 signaling pathway is a cornerstone of inflammation in several autoimmune diseases. Both this compound and brodalumab intervene in this pathway, but at different key points, leading to distinct breadths of inhibition.
This compound: Direct Cytokine Inhibition
This compound functions by directly binding to the IL-17A cytokine. This interaction physically obstructs IL-17A from binding to its cognate receptor, the IL-17RA/IL-17RC heterodimer. By neutralizing IL-17A, this compound specifically prevents the downstream signaling cascade initiated by this particular cytokine.
Brodalumab: Broad Receptor Blockade
In contrast, brodalumab targets the IL-17RA subunit, a shared component of the receptor complexes for several IL-17 family members.[1][2] By binding to IL-17RA, brodalumab acts as a competitive antagonist, preventing the binding and subsequent signaling of not only IL-17A but also IL-17F, IL-17C, the IL-17A/F heterodimer, and IL-25 (also known as IL-17E).[1] This broader blockade of multiple pro-inflammatory cytokines distinguishes its mechanism from that of direct IL-17A inhibitors.
References
For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical data comparison of two promising investigational drugs targeting the Interleukin-17 (IL-17) pathway: Navepdekinra (DC-806), an oral small molecule inhibitor of IL-17A, and sonelokimab (M1095/ALX-0761), a Nanobody® that neutralizes both IL-17A and IL-17F.
This report synthesizes available preclinical data to offer a comparative overview of their mechanisms of action, binding affinities, and in vitro and in vivo efficacy. All quantitative data is presented in structured tables for direct comparison, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate the signaling pathways and molecular interactions.
At a Glance: Key Preclinical Characteristics
| Feature | This compound (DC-806) | Sonelokimab (M1095/ALX-0761) |
| Molecule Type | Oral small molecule | Trivalent, bispecific Nanobody® |
| Target(s) | IL-17A | IL-17A and IL-17F |
| Mechanism of Action | Disrupts the IL-17A protein-receptor interaction.[1] | Selectively binds with high affinity to IL-17A and IL-17F, inhibiting the IL-17A/A, IL-17A/F, and IL-17F/F dimers.[2][3] |
| Administration | Oral[1] | Subcutaneous injection |
In Vitro Potency and Binding Affinity
This compound has demonstrated potent inhibition of IL-17A signaling. In preclinical studies, it was shown to selectively inhibit both IL-17AA and IL-17AF isoforms, while sparing the IL-17FF isoform.[4] Sonelokimab, a Nanobody consisting of three VHH domains, is designed to bind with high affinity to both IL-17A and IL-17F.[2][3] This dual specificity allows it to neutralize the pro-inflammatory activity of IL-17A/A, IL-17A/F, and IL-17F/F dimers.[2][3]
| Parameter | This compound (DC-806) | Sonelokimab (M1095/ALX-0761) |
| IC50 (IL-17A Inhibition) | 10.81 nM[1] | Data not publicly available |
| Binding Affinity (Kd) | Data not publicly available | Described as "high affinity" for both IL-17A and IL-17F.[2][3] Specific quantitative values are not publicly available. |
In Vivo Efficacy in Preclinical Models
Both this compound and sonelokimab have shown promising efficacy in animal models of inflammatory diseases.
This compound: In a rat collagen-induced arthritis (CIA) model, oral administration of this compound resulted in a significant reduction in arthritis.[1]
| Animal Model | Dose | Route | Efficacy |
| Rat Collagen-Induced Arthritis (CIA) | 25 mg/kg, b.i.d. for 9 days | Oral (p.o.) | 28.10% inhibition of arthritis[1] |
Sonelokimab: Preclinical proof-of-concept for sonelokimab was established in a cynomolgus monkey collagen-induced arthritis model. Subcutaneous administration of sonelokimab demonstrated a potential preventive effect on arthritis development.[5]
| Animal Model | Dose | Route | Efficacy |
| Cynomolgus Monkey Collagen-Induced Arthritis (CIA) | 2.8 and 10 mg/kg, weekly for 8 weeks | Subcutaneous (s.c.) | Reduced IL-15, IL-6, MMP-3, and TNF-α expression; significantly improved X-ray and arthritis scores.[5] |
Mechanism of Action and Signaling Pathways
The IL-17 signaling pathway is a key driver of inflammation in several autoimmune diseases. Both this compound and sonelokimab target this pathway, but through different modalities.
Experimental Protocols
In Vitro IL-17A Inhibition Assay (Hypothetical for this compound)
While the specific protocol used for determining the IC50 of this compound is not publicly available, a typical in vitro assay to measure the inhibition of IL-17A signaling would involve the following steps:
Collagen-Induced Arthritis (CIA) Model in Rats (General Protocol)
The in vivo efficacy of this compound was evaluated in a rat CIA model. A general protocol for such a study is outlined below.
Summary and Future Directions
This compound and sonelokimab represent two distinct and promising approaches to targeting the IL-17 pathway. This compound offers the convenience of an oral small molecule, selectively targeting IL-17A. In contrast, sonelokimab, a Nanobody, provides dual inhibition of both IL-17A and IL-17F, which may offer broader and more potent anti-inflammatory effects.
The available preclinical data demonstrates the potential of both candidates. However, a direct head-to-head preclinical comparison is challenging due to the limited publicly available quantitative data, particularly the binding affinities for sonelokimab and detailed in vitro potency data for this compound against different IL-17 dimers.
Further publication of detailed preclinical studies will be crucial for a more comprehensive understanding of the comparative pharmacology of these two agents. As both molecules progress through clinical development, the translation of their distinct preclinical profiles into clinical efficacy and safety will be of significant interest to the scientific and medical communities.
References
- 1. Oral administration of type II collagen suppresses pro-inflammatory mediator production by synoviocytes in rats with adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MoonLake Immunotherapeutics announces landmark Phase 2 results for Nanobody® sonelokimab in active psoriatic arthritis - BioSpace [biospace.com]
- 3. MoonLake Immunotherapeutics starts Phase 3 IZAR program of the Nanobody® sonelokimab in patients with active psoriatic arthritis | MoonLake Immunotherapeutics [ir.moonlaketx.com]
- 4. DICE Therapeutics, Inc. (Form: 10-K, Received: 03/15/2023 16:08:17) [content.edgar-online.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the discontinued (B1498344) investigational oral IL-17A inhibitor, Navepdekinra (formerly DC-806), against established biologic therapies for moderate-to-severe plaque psoriasis. Due to the cessation of its development, publicly available data for this compound is limited to Phase 1 clinical trials. This document aims to contextualize its potential by juxtaposing its early clinical results with the robust, long-term efficacy and safety data of approved biologics.
Executive Summary
This compound was a novel, orally administered small molecule designed to inhibit Interleukin-17A (IL-17A), a key cytokine in the pathogenesis of psoriasis.[1] Early clinical data suggested a favorable safety profile and a dose-dependent reduction in psoriasis severity.[2][3][4] However, its development was discontinued, leaving its ultimate therapeutic potential unevaluated in later-phase trials.[1] This guide serves as a hypothetical benchmarking exercise, utilizing the limited this compound data alongside comprehensive data from established IL-17 inhibitors (Secukinumab, Ixekizumab, Bimekizumab), an IL-12/23 inhibitor (Ustekinumab), and an oral TYK2 inhibitor (Deucravacitinib).
Mechanism of Action: Targeting the IL-17 Pathway
The IL-23/IL-17 axis is a cornerstone of psoriasis pathology. IL-23, produced by dendritic cells, stimulates Th17 cells to release IL-17A. IL-17A then acts on keratinocytes, promoting the hyperproliferation and inflammation characteristic of psoriatic plaques. This compound, as a small molecule inhibitor of IL-17A, was designed to interrupt this signaling cascade. This mechanism is shared by the monoclonal antibodies Secukinumab, Ixekizumab, and Bimekizumab, which also target IL-17A or its receptor.
Comparative Efficacy Data
The following tables summarize key efficacy endpoints from Phase 3 clinical trials of established biologics and the limited Phase 1 data for this compound. The primary endpoint in most psoriasis trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 representing a 75%, 90%, and 100% reduction in the score from baseline, respectively.
Table 1: Efficacy of this compound and Established Biologics in Moderate-to-Severe Plaque Psoriasis (Investigator-Reported Outcomes)
| Drug (Class) | Trial | Primary Endpoint | PASI 75 Response | PASI 90 Response | PASI 100 Response |
| This compound (Oral IL-17A Inhibitor) | Phase 1c | 43.7% mean PASI reduction @ 4 weeks (800 mg BID) | N/A | N/A | N/A |
| Secukinumab (IL-17A Inhibitor) | ERASURE | Week 12 | 81.6% (300 mg) | 59.2% (300 mg) | 28.6% (300 mg) |
| Ixekizumab (IL-17A Inhibitor) | UNCOVER-2 | Week 12 | 90% (80 mg Q2W) | 71% (80 mg Q2W) | 41% (80 mg Q2W) |
| Bimekizumab (IL-17A/F Inhibitor) | BE SURE | Week 16 | N/A | 86% (320 mg Q4W) | 61% (320 mg Q4W) |
| Ustekinumab (IL-12/23 Inhibitor) | PHOENIX 1 | Week 12 | 67.1% (45 mg) | N/A | N/A |
| Deucravacitinib (B606291) (Oral TYK2 Inhibitor) | POETYK PSO-1 | Week 16 | 58.7% (6 mg QD) | N/A | N/A |
Note: Data for established biologics are from their respective pivotal Phase 3 trials. This compound data is from a small Phase 1c cohort and represents the mean PASI reduction, not the proportion of responders. Direct comparisons are therefore not appropriate.
Comparative Safety Data
The safety profiles of biologic therapies are a critical consideration. The table below provides a high-level overview of common adverse events associated with each drug class.
Table 2: Overview of Safety Profiles
| Drug (Class) | Common Adverse Events | Serious Adverse Events of Note |
| This compound (Oral IL-17A Inhibitor) | Headache, Nausea (mild) | No serious adverse events reported in Phase 1 |
| IL-17 Inhibitors (Secukinumab, Ixekizumab, Bimekizumab) | Nasopharyngitis, Upper respiratory tract infection, Injection site reactions, Oral candidiasis | Inflammatory bowel disease (new onset or exacerbation) |
| IL-12/23 Inhibitors (Ustekinumab) | Nasopharyngitis, Upper respiratory tract infection, Headache, Fatigue | Major adverse cardiovascular events (MACE) have been monitored, but a direct causal link is not firmly established. |
| Oral TYK2 Inhibitors (Deucravacitinib) | Nasopharyngitis, Upper respiratory tract infection, Headache, Diarrhea | Potential risks related to JAK inhibition are a consideration, though deucravacitinib is a selective TYK2 inhibitor. |
Experimental Protocols
The data for the established biologics presented in this guide were generated from large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. A typical experimental workflow for such a trial is outlined below.
Key Methodologies in Pivotal Psoriasis Trials:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials are the gold standard. Patients are typically randomized to receive the investigational drug at one or more dose levels, a placebo, or an active comparator.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a baseline PASI score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.
-
Endpoints:
-
Primary Endpoints: Co-primary endpoints are often the proportion of patients achieving PASI 75 and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at a specified time point (e.g., week 12 or 16).
-
Secondary Endpoints: Include the proportion of patients achieving PASI 90 and PASI 100, improvements in health-related quality of life (e.g., Dermatology Life Quality Index - DLQI), and efficacy in difficult-to-treat areas like the scalp, nails, and palms/soles.
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study period.
Conclusion
While the development of this compound has been discontinued, its mechanism as an oral IL-17A inhibitor represented a promising therapeutic approach. The limited Phase 1 data suggested biologic activity and a favorable short-term safety profile. For a comprehensive evaluation of its potential, this compound would have required successful completion of Phase 2 and 3 trials to generate robust, comparative data against the highly effective established biologics that have transformed the treatment landscape for psoriasis. This guide provides a framework for how such a comparison would be structured, highlighting the rigorous data requirements for new therapies in this competitive field.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. DICE Reports Positive Data From Phase 1 DC-806 Trial For Psoriasis; Stock Surges In Pre Market | Nasdaq [nasdaq.com]
- 4. DICE Therapeutics Announces Positive Topline Data from Phase 1 Clinical Trial of Lead Oral IL-17 Antagonist, DC-806, for Psoriasis - BioSpace [biospace.com]
Safety Operating Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Navepdekinra is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information, outlining the procedural steps for the proper disposal of this compound, a potent, orally active inhibitor of Interleukin-17A (IL-17A).
As a novel research chemical, specific disposal guidelines for this compound are not widely published. However, by adhering to general principles of hazardous waste management and consulting the manufacturer's Safety Data Sheet (SDS), a safe and effective disposal plan can be implemented. The primary source for disposal information for any chemical is its SDS. For this compound (also known as DC-806), the SDS should be obtained from the supplier, such as MedChemExpress. In the absence of a specific SDS, the following guidelines, based on standard laboratory practices for hazardous chemical waste, should be followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures for this compound
Unused or waste this compound, including pure compound, contaminated solutions, and any materials used in its handling (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Step 2: Packaging and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure screw-top cap.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific components and their approximate percentages if it is a mixed waste stream.
-
The associated hazards (e.g., "Toxic," "Irritant" - this information will be on the SDS).
-
The date the waste was first added to the container.
-
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Professional Disposal: this compound waste will be disposed of by a licensed hazardous waste management company, typically through high-temperature incineration.[1]
-
Do Not:
-
Dispose of this compound down the drain.
-
Dispose of this compound in the regular trash.
-
Evaporate this compound in a fume hood as a means of disposal.
-
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes general storage and stability information that is crucial for safe handling prior to disposal.
| Parameter | Condition | Duration |
| Stock Solution Storage | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier information.
Experimental Protocols
The proper disposal of this compound is a procedural protocol in itself. The key "experiment" is the safe and compliant removal of the chemical from the laboratory environment. The methodology is as described in the "Disposal Procedures for this compound" section above.
Visualizing the Mechanism of Action: The IL-17A Signaling Pathway
This compound functions by inhibiting the IL-17A signaling pathway. Understanding this pathway provides context for the compound's biological activity. The following diagram illustrates the simplified IL-17A signaling cascade that is disrupted by this compound.
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
This guide provides a framework for the safe disposal of this compound. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and adhere to your institution's established waste disposal protocols. By following these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Navepdekinra, a potent, orally active inhibitor of Interleukin-17A (IL-17A). Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of the compound. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, these recommendations are based on best practices for handling potent, small-molecule research compounds and general knowledge of IL-17A inhibitors.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive safety data, a cautious approach to personal protection is warranted. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately upon contamination. |
| Body Protection | Disposable Lab Coat | Must be worn over personal clothing and fully fastened. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powdered form of the compound to prevent inhalation. |
| Face Protection | Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashes. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the entire lifecycle of this compound within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage or leakage. If compromised, do not open and contact the supplier immediately.
-
Verification: Confirm that the compound name, CAS number (2467732-66-5), and quantity match the order.
-
Storage: Store this compound in a designated, well-ventilated, and secure location. Recommended storage is at -20°C for up to one month or -80°C for up to six months.
Preparation of Stock Solutions
All preparation steps must be conducted within a certified chemical fume hood.
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of powdered this compound. Use a dedicated spatula and weighing paper.
-
Solubilization: Add the appropriate solvent to the powder. Gently vortex or sonicate to ensure complete dissolution.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and a hazard symbol.
-
Storage of Stock Solution: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Follow the same temperature guidelines as for the solid compound.
Experimental Use
-
Transport: When moving the compound or its solutions, use a secondary container to prevent spills.
-
Handling: Always handle with care, avoiding direct contact with skin, eyes, and clothing.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials, including gloves, lab coats, weighing paper, pipette tips, and excess solutions, in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is properly sealed and stored in a designated area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of this compound's mechanism of action and the procedural flow for its handling, the following diagrams have been generated.
Caption: Experimental workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
